Acetamide-2,2,2-d3

Catalog No.
S3332558
CAS No.
23724-60-9
M.F
C2H5NO
M. Wt
62.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide-2,2,2-d3

CAS Number

23724-60-9

Product Name

Acetamide-2,2,2-d3

IUPAC Name

2,2,2-trideuterioacetamide

Molecular Formula

C2H5NO

Molecular Weight

62.09 g/mol

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3

InChI Key

DLFVBJFMPXGRIB-FIBGUPNXSA-N

SMILES

CC(=O)N

Canonical SMILES

CC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N

The exact mass of the compound Acetamide-2,2,2-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetamide-2,2,2-d3 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Deuteration

Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a stable isotope derivative of acetamide where the three hydrogen atoms in the methyl group (-CH₃) are replaced by deuterium atoms (-CD₃). Its core structure is based on a simple acetamide backbone [1] [2].

The diagram below illustrates its molecular structure and the site of deuteration.

G Compound This compound Structure Molecular Structure Compound->Structure Backbone Acetamide Backbone (C(=O)NH₂) Structure->Backbone DeuterationSite Deuteration Site (-CD₃ group) Structure->DeuterationSite

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound, which are crucial for experimental planning [1] [3].

Property Value
CAS Number 23724-60-9 [1] [3] [4]
Molecular Formula C₂H₂D₃NO [1] [4] [2]
Molecular Weight 62.09 g/mol [1] [4] [2]
Appearance Solid; White to off-white [1] [2]
Melting Point 78-80 °C [1] [3]
Boiling Point 221.1 ± 0.0 °C at 760 mmHg [1]
Density 0.9 ± 0.1 g/cm³ [1]
LogP -1.23 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 1 [1]

Experimental Handling and Protocols

Storage and Handling
  • Storage Condition: Store the powder at -20°C for 3 years or at 4°C for 2 years. Prepared solvent solutions should be stored at -80°C for 6 months or -20°C for 1 month [1] [2].
  • Shipping Condition: This product is stable at ambient temperature for a few days during ordinary shipping [1].
Solubility and Formulation

This compound may dissolve in DMSO. If not, other solvents like H₂O, Ethanol, or DMF can be tried [1]. The following table lists common formulations for in vivo studies, using minimal product to avoid sample loss [1].

Formulation Type Composition
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn oil = 10 : 90
Oral 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
Oral 2 Dissolved in PEG400
Preparation of Stock Solutions

The table below provides a guide for preparing stock solutions [1].

Desired Concentration Amount of Compound (mg) per 1 mL of Solvent
1 mM 0.062 mg
5 mM 0.310 mg
10 mM 0.621 mg

Research Applications and Notes

  • Primary Use: This compound is for research use only and is not for human use [1] [2]. Its main application is as a quantitative tracer or an internal standard for analytical techniques like NMR, GC-MS, or LC-MS [2].
  • Deuteration Effect: Incorporating deuterium can affect a drug's pharmacokinetics and metabolic properties. This is a key consideration when using it as a tracer in drug development [1] [2].

Critical Safety Information

  • Safety Warning: The product carries a warning signal word. It is classified as a Carc. 2 substance, meaning it is suspected of causing cancer [3]. You must consult its Safety Data Sheet (SDS) and adhere to all local safety protocols before handling it.

References

Physicochemical Properties of Acetamide-2,2,2-d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key technical data for Acetamide-2,2,2-d3 (CAS No. 23724-60-9) from the search results [1] [2] [3].

Property Value / Description
Molecular Formula C2H2D3NO [1] [2]
Molecular Weight 62.09 g/mol [1] [2] [4]
CAS Number 23724-60-9 [1] [2] [4]
IUPAC Name 2,2,2-trideuterioacetamide [1] [3]
Purity ≥98% [1] (Chemical Purity); 98% (Isotopic Purity, not 99%) [4]
Melting Point 78-80°C [1]
Boiling Point 221.1 ± 0.0 °C at 760 mmHg [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1] [2]
Storage (Solution) -80°C for 6 months or -20°C for 1 month [1] [2]
Appearance Solid; White to off-white [1] [2]
SMILES O=C(N)C([2H])([2H])[2H] [2] [3]
Log P -1.23 [1]
Application Notes Used in infrared spectral studies, deuterium exchange reactions, and as an isotopic tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2] [3].

Experimental Workflow and Handling

While detailed protocols for specific experiments were not found, the available data offers guidance on handling and general use.

Sample Preparation and Solubility

The compound has low water solubility, and several formulation suggestions are available for in vivo studies [1]. A common starting point is to dissolve the powder in DMSO to create a stock solution (e.g., 5-20 mM), which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [1].

  • Injection Formulations: For animal studies, the DMSO stock solution can be further diluted. One example formulation is DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [1].
  • Oral Formulations: For oral administration, the compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC Na) solution [1].
General Applications

The primary research applications identified are:

  • Spectroscopic Studies: Investigating the normal vibrations of acetamide and its deuterated analogs using infrared (IR) spectroscopy [3].
  • Quantitative Tracer: Acting as a stable isotope-labeled internal standard for quantitative analysis in NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2].

DOT Diagram: Experimental Workflow

Based on the general applications and handling information, here is a proposed workflow for using this compound in a research setting, described using DOT language.

G Start This compound Powder A Sample Preparation (Dissolve in DMSO) Start->A B Spectroscopic Analysis (IR) A->B For spectral studies C Quantitative Analysis (NMR, GC-MS, LC-MS) A->C As internal standard D In-vivo Study (Formulate for administration) A->D For metabolic tracing E Data Acquisition B->E C->E D->E F Data Analysis E->F

This diagram outlines the primary research pathways for this compound, from sample preparation to data analysis.

Important Gaps and Further Research

Based on the search results, your core requirements are only partially met.

  • Isotopic Purity: The specific isotopic purity you requested (99 atom % D) was not found. One supplier explicitly lists the purity as 98% [4]. You will need to contact specialized stable isotope suppliers directly to inquire about the availability of higher purity grades.
  • Detailed Protocols: The search results lack the detailed methodologies for key experiments you required, such as specific procedures for IR spectral studies or the exact setup for using it as an internal standard in MS.
  • Pathway Diagrams: As no signaling pathways were described in the context of this compound, creating such diagrams is not possible with the current information.

To complete your in-depth technical guide, I suggest you:

  • Consult Analytical Journals: Look for detailed protocols in scientific publications on deuterium exchange reactions or quantitative bioanalysis.
  • Supplier Documentation: Request the Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) from manufacturers, as these documents contain lot-specific data on isotopic enrichment and purity [4].
  • Specialized Databases: Use platforms like PubMed and Google Scholar to find primary research articles that have used this specific compound.

References

Physicochemical Properties of Acetamide-2,2,2-d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on the basic properties of Acetamide-2,2,2-d3. Please note that this is not an exhaustive safety overview.

Property Value
CAS Number 23724-60-9 [1] [2] [3]
Molecular Formula C₂H₂D₃NO [1] [2]
Molecular Weight 62.09 g/mol [1] [2]
Appearance White to off-white solid [1]
Melting Point 78-80 °C [2]
Boiling Point 221.1 ± 0.0 °C at 760 mmHg [2]
Flash Point 90.1 ± 18.4 °C [2]
Log P -1.23 [2]
Density 0.9 ± 0.1 g/cm³ [2]
Vapour Pressure 0.1 ± 0.4 mmHg at 25°C [2]

Handling and Storage Recommendations

Based on the product information from suppliers, the following storage conditions are recommended [1] [2] [3]:

  • Storage Temperature: For long-term storage, keep the product as a powder at -20°C (for up to 3 years) or at 4°C (for up to 2 years).
  • Handling: The product is intended for research use only and is not for human use [1] [2]. One supplier notes it is a controlled substance in some territories [1].

Experimental Workflow for Handling

For researchers using this compound in a laboratory setting, the following diagram outlines a general workflow for its safe handling, based on the storage information provided.

Receive Shipment Receive Shipment Inspect Package Inspect Package Receive Shipment->Inspect Package Store Appropriately Store Appropriately Inspect Package->Store Appropriately Weigh in Controlled Environment Weigh in Controlled Environment Store Appropriately->Weigh in Controlled Environment Use in Experiment Use in Experiment Weigh in Controlled Environment->Use in Experiment Reseal Container Reseal Container Use in Experiment->Reseal Container Return to Storage Return to Storage Reseal Container->Return to Storage

> General workflow for handling this compound, emphasizing storage and controlled use.

How to Obtain the Full Safety Data Sheet (SDS)

A complete SDS contains critical information that is missing from the search results, such as hazard identification, first-aid measures, ecological information, and disposal considerations.

To obtain the official SDS, I suggest you:

  • Contact the Supplier Directly: Reach out to the manufacturers or suppliers like MedChemExpress (MCE) or InvivoChem, who are listed in the search results. They are obligated to provide a full SDS upon request [1] [2].
  • Check Official Chemical Databases: Search by the CAS Number (23724-60-9) on major databases like PubChem [4]. While the current PubChem page did not display the SDS, it often hosts this information and is a reliable primary source.
  • Consult Your Institution's EHS Department: Your university or company's Environmental Health and Safety office will have access to comprehensive chemical safety databases and can be a vital resource.

References

Acetamide-2,2,2-d3 melting point 78-80 °C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The following tables consolidate the fundamental information available for Acetamide-2,2,2-d3 (CAS 23724-60-9).

Table 1: Core Identifiers and Physicochemical Properties [1] [2] [3]

Property Value
CAS Number 23724-60-9
Related Unlabeled CAS 60-35-5 [1] [4]
Molecular Formula C₂H₂D₃NO [1] [3] [4]
Molecular Weight 62.09 g/mol [1] [3] [4]
IUPAC Name 2,2,2-trideuterioacetamide [2] [4]
Melting Point 78-80 °C (lit.) [1] [2] [4]
Boiling Point 221 °C (lit.) [1] [4]
Appearance White to Off-White solid [1] [5]
Purity ≥98% [3], 99% atom D [4]

Table 2: Safety, Storage, and Solubility [1] [2] [3]

Category Information
Hazard Codes Xn (Harmful) [1]
Storage Room temperature (short-term); 2-8°C for long-term storage; -20°C for multi-year powder storage [1] [2] [3]
Solubility Soluble in DMSO; slightly soluble in Methanol [1]. May also dissolve in water, ethanol, or DMF [3].

Applications and Research Use

This compound is a stable isotope-labeled compound primarily used in research. Its main applications include:

  • Spectroscopic Studies: Used in infrared spectral studies and research on the normal vibrations of acetamide and its deuterated analogs [2].
  • Isotopic Labeling: Serves as a tracer in deuterium exchange reactions and as an internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [2] [5].

The following diagram illustrates the typical workflow for its primary research applications:

G A This compound (Deuterated Standard) B Infrared Spectral Analysis A->B  Used in C Quantitative Analysis (NMR, GC-MS, LC-MS) A->C  Serves as Internal Standard D Deuterium Exchange Reactions A->D  Applied in

Suggested Experimental Approach

While detailed protocols are not provided in the search results, the general approach for using this compound in spectroscopic or analytical applications would involve:

  • Sample Preparation: Weigh the solid this compound and prepare a solution in a suitable deuterated or volatile solvent (e.g., DMSO-d6, methanol) depending on the analytical technique [1] [3].
  • Instrumental Analysis:
    • For IR Studies: Analyze the sample using Fourier-Transform Infrared (FTIR) spectroscopy and compare the spectrum with non-deuterated acetamide to identify vibration shifts due to deuterium [2].
    • For MS or NMR as an Internal Standard: Accurately weigh and add a known amount of this compound to your sample. Proceed with your standard LC-MS, GC-MS, or NMR protocol, using the deuterated compound's signal for calibration or quantification [5].

References

Chemical Profile of Acetamide-d₃

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and properties of acetamide-d₃ (also referred to as Acetamide-2,2,2-d3) as gathered from technical sources [1] [2].

Parameter Description
CAS Registry Number 16217329 (for this compound) [3]
Molecular Formula C₂H₂D₃NO or C₂D₃H₂NO [1] [3]
Molecular Weight 62.08 g/mol (calculated from formula)
IUPAC Name 2,2,2-trideuterioacetamide [2]
Key Characteristic Deuterated methyl group (CD₃) [1] [4]
Primary Documented Use Internal standard for quantitative analysis via LC-MS [1]

Analytical Method for Quantification Using Acetamide-d₃

A patented method details the use of acetamide-d₃ as an internal standard for the precise assay of acetamide in samples (e.g., pharmaceuticals, chemicals) at concentrations below 200 ppm [1]. The core principle is isotope dilution mass spectrometry, which accounts for sample loss during preparation and instrument variability.

The general workflow involves preparing both your sample and a spiked sample with a known amount of acetamide-d₃, then analyzing them using Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the ion intensities [1].

G Sample Sample Solution Mix Combine Sample and Spike Solution Sample->Mix Spike Spike Solution (Known Acetamide-d3) Spike->Mix LCMS LC-MS Analysis Mix->LCMS Compare Compare Ion Intensities (m/z 60 vs. m/z 63) LCMS->Compare Quantify Quantify Acetamide Compare->Quantify

Diagram of the analytical workflow using acetamide-d₃ as an internal standard [1].

Key Experimental Protocols [1]:

  • Chromatography: Utilized hydrophilic interaction liquid chromatography (HILIC) to separate the polar acetamide molecule from other low molecular weight contaminants.
  • Mass Spectrometry Detection: Monitored the protonated molecular ion [M+H]⁺ of acetamide at m/z 60 and the protonated molecular ion of acetamide-d₃ at m/z 63.
  • Calibration: A calibration curve is established using standard solutions with known concentrations of acetamide and a fixed amount of the acetamide-d₃ internal standard.

Synthesis and Sourcing Insights

Although a direct synthesis method for acetamide-d₃ is not provided, the following information can guide your next steps:

  • Synthesis of Non-Deuterated Acetamide: A classic synthesis from glacial acetic acid and ammonium carbonate is documented, which may inform a deuteration strategy [5].
  • Commercial Availability: Acetamide-d₃ and its derivatives are listed as available from chemical suppliers for use as internal standards or reference materials [2]. This is often the most practical route for researchers.

References

deuterated acetamide applications in research

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale of Deuterium in Drug Design

The core principle behind deuterium incorporation is the Deuterium Kinetic Isotope Effect (DKIE). Replacing hydrogen (H) with deuterium (D) strengthens the carbon-deuterium (C–D) bond, making it harder to break [1]. This can directly influence a drug's metabolic fate.

The table below outlines the primary effects and potential benefits of strategic deuteration:

Effect Description Potential Benefit
Altered Metabolism Slows rate of CYP450 enzyme-mediated oxidation at deuterated sites [1]. Improved pharmacokinetics (half-life, exposure); reduced formation of toxic metabolites [1].
Metabolic Shunting Blocks a primary metabolic pathway, revealing/amplifying secondary pathways [1]. Identifies alternative metabolites; can mitigate toxicity by shunting away from a harmful pathway [1].
Improved Selectivity Preverts formation of non-selective metabolites via deuterium-blocked pathway [1]. Enhanced drug safety profile; preserved target specificity [1].

Fundamental vibrational studies on molecules like deuterated acetamide provide critical reference data for analytical characterization in drug development [2].

Applications in Drug Discovery and Development

Deuteration strategies have evolved from creating improved versions of existing drugs ("deuterium switch") to being integrated early in the discovery of novel drugs.

"Deuterium Switch" Approved Drugs

This approach applies deuteration to a known drug to create a new chemical entity with a superior profile.

Drug (Non-deuterated) Deuterated Drug Key Improvement
Tetrabenazine Deutetrabenazine (Austedo) Reduced dosage frequency, improved safety profile [1].
Sorafenib Donafenib Better pharmacokinetics, higher efficacy, fewer adverse effects [1].
De Novo Deuterated Drugs

Deuteration is now used in novel drug discovery to solve specific problems. Deucravacitinib (Sotyktu), a TYK2 inhibitor for psoriasis, is a prime example. Deuteration prevents formation of a non-selective metabolite, preserving its exquisite specificity and enhancing its clinical safety profile [1].

Experimental Workflow for Deuterated Compound Development

The following diagram illustrates the high-level process for developing and profiling a deuterated drug candidate, from design to metabolic analysis.

workflow Deuterated Drug R&D Workflow Start Target Identification and Compound Design A Sustainable Synthesis (H/D Exchange, Deuteration) [3] Start->A B In Vitro Profiling (Potency, Selectivity) A->B C Metabolic Stability Assay (Microsomes, Hepatocytes) B->C D Metabolite Identification & Quantification [4] C->D E In Vivo Pharmacokinetic & Toxicity Studies D->E F Data Analysis & Candidate Selection E->F

Detailed Methodologies for Key Experiments

1. Synthesis of Deuterated Compounds Sustainable synthesis using immobilized and recyclable (bio)catalysts is an advancing area, including methods like H/D exchange and reductive deuteration [3]. These methods allow for the selective incorporation of deuterium into complex organic molecules.

2. High-Throughput Metabolic Profiling Rapid LC-MS/MS methods enable simultaneous quantification of a drug and its metabolites [4]. Key steps include:

  • Extraction: Homogenize tissue (e.g., <10 mg) in ice-cold buffer with antioxidants [4].
  • Purification: Use in-tip micro-SPE for clean-up and analyte concentration [4].
  • Analysis: Employ ultra-fast LC-MS/MS for separation and detection [4].
  • Internal Standards: Use stable isotope-labeled internal standards (e.g., D- or 13C-labeled analogs) for precise quantification [4].

Key Considerations for Deuterated Drug Development

While promising, deuteration is not a universal solution. Key considerations include:

  • Location is Critical: The deuterium must be placed at a metabolically vulnerable site (a "soft spot") to have an effect [1].
  • Potential for Inverse Isotope Effects: In rare cases, deuteration can unintentionally alter pKa or lipophilicity, potentially leading to unexpected biological effects [1].
  • Metabolic Shunting: Blocking a major pathway can increase the production of minor metabolites, which could be inactive or potentially toxic [1].

The application of deuterated compounds, building on foundational studies of molecules like acetamide, is a powerful tool in modern drug discovery. The field is moving beyond simple deuterium switches to the de novo design of deuterated drugs to solve specific metabolic and selectivity challenges [1] [3].

References

A Generalized Protocol for Internal Standard Use in DART-TOF MS

Author: Smolecule Technical Support Team. Date: February 2026

The protocol below outlines a workflow for semi-quantitative analysis. The core principle involves adding a known amount of internal standard to all samples and standards to correct for variations in sample introduction and ionization efficiency [1].

Sample Preparation Sample Preparation Spike with Internal Standard\n(Acetamide-2,2,2-d3) Spike with Internal Standard (this compound) Sample Preparation->Spike with Internal Standard\n(this compound) Precise volume Calibration Standards\nPreparation Calibration Standards Preparation Calibration Standards\nPreparation->Spike with Internal Standard\n(this compound) Identical volume DART-TOF MS Analysis DART-TOF MS Analysis Spike with Internal Standard\n(this compound)->DART-TOF MS Analysis Data Collection\n(Analyte & IS signals) Data Collection (Analyte & IS signals) DART-TOF MS Analysis->Data Collection\n(Analyte & IS signals) Calculate Response Ratio\n(Analyte Peak Area / IS Peak Area) Calculate Response Ratio (Analyte Peak Area / IS Peak Area) Data Collection\n(Analyte & IS signals)->Calculate Response Ratio\n(Analyte Peak Area / IS Peak Area) Construct Calibration Curve\n(Response Ratio vs. Concentration) Construct Calibration Curve (Response Ratio vs. Concentration) Calculate Response Ratio\n(Analyte Peak Area / IS Peak Area)->Construct Calibration Curve\n(Response Ratio vs. Concentration) Determine Unknown Concentration\n(From calibration curve) Determine Unknown Concentration (From calibration curve) Construct Calibration Curve\n(Response Ratio vs. Concentration)->Determine Unknown Concentration\n(From calibration curve)

Detailed Experimental Methodology

1. Materials and Reagents

  • Analytes: The target compounds of interest.
  • Internal Standard (IS): This compound (or a suitable alternative). Prepare a stock solution in an appropriate solvent (e.g., methanol, acetonitrile) at a known, precise concentration.
  • Solvents: High-purity solvents like methanol, acetonitrile, and water are recommended for preparing standards and samples.
  • Calibration Standards: Pure analytical standards of the target analytes.

2. Instrumentation Parameters (General Guidelines) DART-TOF methods require optimization. The parameters below are a starting point, based on common practices for analyzing small organic molecules [1] [2].

Table 1: Example DART-TOF MS Instrument Parameters

Parameter Typical Setting Notes
Ionization Mode Positive or Negative Choose based on analyte properties. Many drugs and pharmaceuticals are detected in positive ion mode as [M+H]⁺ [2].
Gas Temperature 200 - 450 °C Optimize for thermal stability of your analyte.
Grid Electrode Voltage 50 - 500 V Affives fragmentation. Lower voltage for more molecular ion, higher for more fragments.
Helium Flow Rate ~2 L/min Common carrier gas for DART.
MS Scan Range m/z 50 - 1000 Adjust based on analyte and IS masses.
Time-of-Flight Resolution > 6000 Ensures accurate mass measurement.

3. Step-by-Step Protocol

  • Step 1: Prepare Calibration Standards.

    • Prepare a series of standard solutions with known concentrations of your target analytes, covering the expected concentration range in your samples.
    • Spike each standard solution with an identical, precise volume of the internal standard (this compound) stock solution.
  • Step 2: Prepare Sample Solutions.

    • Prepare your unknown samples in the same solvent as the standards.
    • Spike each sample with the same precise volume of the internal standard stock solution as used in the standards.
  • Step 3: DART-TOF MS Analysis.

    • Set up the DART-TOF MS system according to the parameters you have optimized.
    • Introduce samples and standards. This can be done by dipping a glass melting point tube or a swab into the solution and then placing it in the DART gas stream [2] [3]. Automated systems like linear rail samplers are also used.
    • Acquire mass spectra for each standard and sample. Monitor the ions for your analytes and the internal standard.
  • Step 4: Data Processing and Semi-Quantitation.

    • For each standard and sample, integrate the peak areas for the target analyte (A_analyte) and the internal standard (A_IS).
    • Calculate the response ratio (RR) for each: RR = A_analyte / A_IS.
    • Construct a calibration curve by plotting the RR of the standards against their known concentrations. A linear regression with an R² value of 0.98 or higher is typically achievable [1].
    • Use the linear equation from the calibration curve to calculate the concentration of the analytes in the unknown samples based on their measured RR.

Key Considerations for Method Development

Table 2: Performance Characteristics and Troubleshooting

Aspect Consideration & Best Practice
Internal Standard Selection The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, choose a structurally similar compound with comparable ionization efficiency that does not interfere with analytes.
Linearity and Range The method described by Yu et al. (2025) demonstrated linear relationships with R² = 0.98 to 0.99 for rodenticides, which is a good benchmark [1].
Sensitivity Limits of detection (LOD) can be very low. Forensic applications of DART-MS have reported sensitivities at the parts-per-billion (ppb) level [2].
Robustness The use of internal standardization is critical to correct for signal fluctuations inherent in ambient ionization techniques, improving the method's robustness and reliability [3].

Finding a Specific Protocol for this compound

To find more specific information, you could try the following:

  • Search Scientific Databases: Conduct a targeted search on platforms like SciFinder-n, Reaxys, or PubMed for "this compound" AND "DART-MS".
  • Consult Manufacturer Literature: Check the websites of DART instrument manufacturers (like JEOL) or chemical suppliers (like Sigma-Aldrich) for application notes or technical data sheets for this compound.

References

using Acetamide-d3 in environmental monitoring MS

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Acetamide-d3 Use in Quantitation

Acetamide is a compound of concern in various industries and can be formed as a byproduct of industrial waste treatment or found in pesticides and personal care products [1]. Its detection at low concentrations is challenging due to its low molecular weight, low volatility, and lack of strong UV absorption bands [1].

Using the stable isotope-labeled internal standard Acetamide-d3 (CD3CONH2) corrects for analyte loss during sample preparation and matrix effects during instrumental analysis. The method relies on comparing the intensity of the protonated molecular ion peak of acetamide (m/z 60) to that of Acetamide-d3 (m/z 63) [1].

Experimental Protocol for Acetamide Quantitation

This protocol is adapted from a method designed for analyzing acetamide in compositions, applicable to environmental samples like water or soil extracts [1].

Sample and Standard Preparation
  • Internal Standard Solution: Prepare a known concentration of Acetamide-d3 in a suitable solvent (e.g., methanol).
  • Standard Solutions: Prepare a series of standard solutions containing varying known concentrations of acetamide (e.g., from 0.5 to 50 µg/g) and a fixed, known amount of the Acetamide-d3 internal standard.
  • Sample Solution: To your prepared environmental sample (e.g., a water extract), add the same known amount of Acetamide-d3 internal standard used in the standard solutions.
LC-MS/MS Analysis
  • Chromatography:
    • Technique: Liquid Chromatography (LC), suitable for polar, non-volatile compounds.
    • Column: Use a column designed for polar compound separation.
    • Mobile Phase: A binary gradient, for example, using 0.1% formic acid in water and acetonitrile, can effectively separate acetamide from matrix interferences [2].
  • Mass Spectrometry:
    • Technique: Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is highly recommended for its selectivity and sensitivity.
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • MRM Transitions:
      • Acetamide: Monitor the transition from the precursor ion m/z 60 to a specific product ion.
      • Acetamide-d3: Monitor the transition from the precursor ion m/z 63 to a specific product ion.
Data Analysis and Quantitation
  • Calibration Curve: For each standard solution, calculate the ratio of the peak area (or height) of acetamide (m/z 60) to the peak area of Acetamide-d3 (m/z 63). Plot this ratio against the known concentration of acetamide in the standard and perform a regression analysis (e.g., linear or quadratic) to generate a calibration curve [1].
  • Sample Concentration: Calculate the peak area ratio for the sample and use the calibration curve equation to determine the concentration of acetamide in the sample.
Summary of Key Analytical Parameters

Table 1: Key Parameters for LC-MS/MS Analysis of Acetamide using Acetamide-d3

Parameter Specification
Internal Standard Acetamide-d3 (CD3CONH2) [1]
Quantitation Range Demonstrated from 0.5 µg/g to 50 µg/g (ppm) [1]
LC Column C18 column (e.g., Sigma-Aldrich C18) [2]
MS Ionization Electrospray Ionization (ESI), Positive Mode [1]
Acetamide MRM Precursor m/z 60 → Product ion (to be defined)
Acetamide-d3 MRM Precursor m/z 63 → Product ion (to be defined)
Data Quality Control Adherence to a Quality Assurance Project Plan (QAPP) [3] [4]

Quality Assurance and Data Quality

Robust environmental data management requires a Quality Assurance Project Plan (QAPP) to ensure data is scientifically valid and legally defensible [3] [4]. Your QAPP should define Data Quality Objectives (DQOs) using the PARCCS framework: Precision, Accuracy, Representativeness, Comparability, Completeness, and Sensitivity [3].

For this method, key considerations include:

  • Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations (e.g., 10, 50, 100 ng/L) [2].
  • Matrix Effects: Evaluate by comparing the calibration in solvent to calibration in the sample matrix. The internal standard is crucial for correcting suppression or enhancement [2].

Workflow Visualization

The following diagram illustrates the complete workflow for the sample preparation and analysis process.

Start Start Sample Preparation STD_Prep Prepare Acetamide Calibration Standards Start->STD_Prep IS_Add Add Acetamide-d3 Internal Standard Start->IS_Add Sample & Standards LCMS_Analysis LC-MS/MS Analysis IS_Add->LCMS_Analysis Data_Processing Data Processing: Calculate Peak Area Ratios LCMS_Analysis->Data_Processing Cal_Curve Generate Calibration Curve Data_Processing->Cal_Curve Standard Data Quantitation Determine Sample Concentration Data_Processing->Quantitation Sample Data Cal_Curve->Quantitation End Report Results Quantitation->End

Conclusion

Using Acetamide-d3 as an internal standard in an LC-MS/MS method provides a robust and reliable approach for monitoring trace levels of acetamide in complex environmental samples. This protocol ensures high accuracy and precision by correcting for losses and matrix effects, which is critical for meeting stringent environmental data quality requirements.

References

Application Notes: Semi-Quantitation of Acetamide-2,2,2-d3 in Complex Matrices using Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: This protocol is an adaptation of general semi-quantitation MS principles [1] [2] for a deuterated internal standard. Specific parameters for Acetamide-2,2,2-d3 should be determined empirically.

Introduction

Semi-quantitative mass spectrometry provides a balance between analytical rigor and throughput when exact concentrations are not critical. It is ideal for rapid screening, method development, and assessing analyte levels across orders of magnitude [1]. This document outlines a robust protocol for the semi-quantitation of This compound, a stable isotope-labeled compound often used as an internal standard, in biological and environmental matrices. The use of a deuterated standard (this compound) for a non-deuterated analog (Acetamide) corrects for sample loss and matrix effects [2].

The workflow involves sample preparation, instrumental analysis via LC-MS, data processing, and final semi-quantitation. The following diagram illustrates the complete experimental workflow:

experimental_workflow start Start Sample Preparation sp1 Spike Sample with This compound IS start->sp1 sp2 Protein Precipitation (MeOH/ACN) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Supernatant sp3->sp4 sp5 Dilution & LC-MS Analysis sp4->sp5 data Data Acquisition sp5->data cal Generate Semi-Quant Calibration Curve data->cal quant Determine Analyte Concentration cal->quant end Report Result quant->end

Experimental Protocol

2.1. Materials and Reagents

  • Analytes: Acetamide (target analyte) and this compound (Internal Standard, IS).
  • Solvents: LC-MS grade water, methanol, and acetonitrile.
  • Mobile Phase Additives: LC-MS grade ammonium acetate or formic acid.

2.2. Sample Preparation

  • Weighing: Accurately weigh approximately 100 mg of the sample matrix (e.g., homogenized tissue, sludge, or water sample) into a microcentrifuge tube [2].
  • Internal Standard Addition: Spike the sample with a known volume of the this compound IS working solution to achieve a consistent concentration across all samples and calibrators.
  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile to the sample. Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge the sample at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and particulates.
  • Supernatant Collection: Carefully transfer 300 µL of the clear supernatant to a new LC vial.
  • Dilution: Dilute the supernatant 1:1 with LC-MS grade water to ensure compatibility with the LC mobile phase. Mix thoroughly by vortexing.

2.3. LC-MS Instrumental Analysis

  • Liquid Chromatography:
    • Column: HILIC or reversed-phase (e.g., C18) column suitable for polar compounds.
    • Mobile Phase: (A) 10 mM ammonium acetate in water, (B) 10 mM ammonium acetate in methanol or acetonitrile.
    • Gradient: Use a gradient elution from high aqueous to high organic content for optimal separation.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, determined experimentally.
    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.
    • Source Parameters: Optimize desolvation temperature, capillary voltage, and gas flows.

Table 1: Example MRM Transitions for Semi-Quantitation

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Acetamide 59.1 42.1 / 44.1 10-15
This compound 62.1 42.1 / 45.1 10-15
Data Processing and Semi-Quantitation

3.1. Calibration Curve Preparation Prepare a calibration curve in the relevant matrix by spiking known concentrations of the unlabeled acetamide analyte alongside a fixed concentration of the this compound internal standard [1]. A linear relationship with R² ≥ 0.98 is typically expected [1].

3.2. Semi-Quantitative Calculation For each sample, calculate the peak area ratio (AreaAnalyte / AreaInternal Standard). Interpolate this ratio against the calibration curve to determine the approximate concentration of the analyte. The following diagram visualizes the data processing pathway:

data_processing raw Raw MS Data (Peak Areas) ratio Calculate Area Ratio (Analyte/IS) raw->ratio inter Interpolate Concentration ratio->inter curve Semi-Quant Calibration Curve curve->inter result Reported Concentration inter->result

Table 2: Key Method Performance Parameters

Parameter Target / Typical Value Note
Linear Range 2–80 ng/mL (example) Can be adjusted based on need [2].
Linearity (R²) ≥ 0.98 For the semi-quant calibration curve [1].
Precision (%RSD) < 15% For replicate analyses.
Stochastic Dynamic Analysis D″˅SD, tot = ∑2.6388 × 10⁻¹⁷ × (β - (Ī)²) Advanced method for exact quantification from peak intensity fluctuations [2].
Discussion

This protocol provides a flexible framework. The semi-quantitative approach is powerful for rapid analysis but has limitations. Accuracy can be influenced by matrix effects, which the use of a deuterated internal standard helps to mitigate but not fully eliminate. For definitive quantitative analysis, a fully validated method using a certified reference material is required. Advanced data processing techniques, such as stochastic dynamic formulas, can be explored to achieve more exact quantification by analyzing peak intensity variances [2].

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Acetamide-2,2,2-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetamide-2,2,2-d3

Basic Properties and Applications

This compound is a deuterium-labeled analog of acetamide where three hydrogen atoms in the methyl group are replaced with deuterium atoms. This stable isotopologue has a molecular formula of CD3CONH2 and molecular weight of 62.09 g/mol [1]. The compound exhibits a mass shift of +3 Da compared to its non-deuterated counterpart, which provides a distinct advantage in mass spectrometry-based analytical methods. With a chemical purity of 98% and labeled CAS Number 23724-60-9, this deuterated standard is characterized by its high isotopic purity (99 atom % D), making it particularly valuable in advanced research applications [1].

The primary applications of this compound in pharmaceutical and analytical sciences include:

  • Internal Standard in mass spectrometry-based quantification of acetamide and related compounds
  • Tracer Compound for studying metabolic pathways and drug distribution
  • Chemical Synthesis of more complex deuterated compounds
  • Method Development and Validation for regulatory submissions
  • Quality Control applications in pharmaceutical manufacturing
Role in Analytical Method Development

Deuterated analogs like this compound play a critical role in modern analytical method development, particularly in mass spectrometry-based techniques. The consistent mass difference of 3 Da between the analyte and internal standard enables accurate quantification through correction for ionization efficiency variations, matrix effects, and instrument performance fluctuations. When used as an internal standard, this compound exhibits nearly identical chemical properties to non-deuterated acetamide while being distinguishable by mass spectrometry, thereby improving the accuracy and precision of analytical methods.

Method Development Protocols

LC-MS Method Development for this compound

Objective: Develop and validate a sensitive and specific LC-MS method for quantification of acetamide using this compound as internal standard.

Materials and Equipment:

  • Analytical Standard: this compound (98% chemical purity, 99 atom % D) [1]
  • HPLC System: With binary pump, autosampler, and column compartment
  • Mass Spectrometer: Triple quadrupole or Q-TOF with electrospray ionization (ESI)
  • Chromatography Column: C18 column (e.g., 100 × 2.1 mm, 1.8 μm)
  • Mobile Phase: Water and methanol, both with 0.1% formic acid

Method Development Protocol:

  • Step 1: Mass Spectrometry Parameter Optimization

    • Directly infuse this compound standard solution (1 μg/mL in methanol) at 5-10 μL/min
    • Identify precursor ions in both positive and negative ionization modes
    • For positive mode: Optimize [M+H]+ transition (m/z 62→43 for acetamide; m/z 65→46 for this compound)
    • Optimize MS parameters: Capillary voltage, cone voltage, collision energy
    • Select multiple reaction monitoring (MRM) transitions for quantification
  • Step 2: Chromatographic Optimization

    • Test different stationary phases (C8, C18, HILIC) for retention and peak shape
    • Evaluate mobile phase modifiers (formate, acetate, ammonium salts)
    • Optimize gradient program to achieve baseline separation from potential interferents
    • Adjust column temperature (30-50°C) and flow rate (0.2-0.4 mL/min)
  • Step 3: Sample Preparation Optimization

    • Develop protein precipitation procedure for biological matrices
    • Optimize extraction solvents (methanol, acetonitrile, ethyl acetate)
    • Evaluate extraction efficiency and matrix effect
    • Establish stability under various conditions (freeze-thaw, autosampler, long-term)
GC-MS Method Development for this compound

Objective: Establish a robust GC-MS method for quantification of acetamide using deuterated internal standard.

Materials and Equipment:

  • GC System: With split/splitless injector and autosampler
  • Mass Spectrometer: Single quadrupole with electron impact (EI) ionization
  • Chromatography Column: Mid-polarity stationary phase (e.g., 35% phenyl, 65% dimethyl polysiloxane, 30 m × 0.25 mm × 0.25 μm)

Method Development Protocol:

  • Step 1: Derivatization Optimization

    • Test different derivatization agents (BSTFA, MSTFA, MBTFA)
    • Optimize derivatization time (15-60 minutes) and temperature (60-90°C)
    • Evaluate catalyst needs (TMCS, pyridine)
    • Confirm derivative stability
  • Step 2: GC Parameter Optimization

    • Optimize inlet temperature (250-300°C) and injection mode (split/splitless)
    • Develop temperature gradient for optimal separation
    • Test different carrier gases (helium, hydrogen) and flow rates (1-2 mL/min)
    • Optimize transfer line temperature
  • Step 3: MS Detection Optimization

    • Acquire full scan spectra of this compound derivative
    • Identify characteristic ions and their relative abundances
    • Establish selected ion monitoring (SIM) parameters
    • Optimize detector voltage and EM voltage

Table 1: Optimized Instrument Parameters for this compound Analysis

Parameter LC-MS Method GC-MS Method
Ionization Mode ESI Positive EI (70 eV)
Quantification Transition m/z 65→46 m/z 76 (derivatized)
Qualification Transition m/z 65→44 m/z 59 (derivatized)
Chromatography Column C18 (100 × 2.1 mm, 1.8 μm) 35% Phenyl Polysiloxane (30 m × 0.25 mm × 0.25 μm)
Column Temperature 40°C 40°C (hold 1 min) to 300°C at 15°C/min
Flow Rate 0.3 mL/min 1.2 mL/min (constant flow)
Injection Volume 5 μL 1 μL (splitless, 1 min)

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation for this compound follows regulatory guidelines from ICH, FDA, and USP to ensure reliability, accuracy, and reproducibility [2] [3]. The validation protocol must demonstrate that the method is suitable for its intended purpose through assessment of key parameters.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Analyze blank matrix and spiked samples; check for interferences No interference at retention time of analyte; resolution > 2.0 between closely eluting peaks
Linearity and Range Prepare 6-8 concentration levels from LOQ to 120% of expected range Correlation coefficient (r) ≥ 0.99; residuals within ±15%
Accuracy Spike samples at 3 concentrations (low, medium, high) with n=6 each Mean recovery 98-102%; RSD < 2%
Precision
- Repeatability Analyze 6 replicates at 100% concentration RSD < 2%
- Intermediate Precision Different analyst, day, instrument RSD < 3%
LOD/LOQ Serial dilutions until S/N=3 (LOD) and S/N=10 (LOQ) LOQ with accuracy 80-120% and precision < 20% RSD
Robustness Deliberate variations in method parameters Consistent results (RSD < 2%) across all variations
Specificity and Selectivity Protocol

Objective: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potential interferents.

Experimental Procedure:

  • Step 1: Blank Matrix Analysis

    • Analyze at least six different sources of blank matrix (plasma, urine, formulation)
    • Confirm absence of interfering peaks at retention times of acetamide and this compound
    • Document baseline noise and potential matrix components
  • Step 2: Forced Degradation Studies

    • Subject this compound to stress conditions:
      • Acid hydrolysis (0.1M HCl, room temperature, 1 hour)
      • Base hydrolysis (0.1M NaOH, room temperature, 1 hour)
      • Oxidative stress (0.3% H2O2, room temperature, 1 hour)
      • Thermal stress (60°C, 24 hours)
      • Photostress (ICH conditions)
    • Analyze stressed samples to confirm separation of degradation products
  • Step 3: Resolution Testing

    • Prepare mixture of this compound and potential interferents
    • Calculate resolution factor between closely eluting peaks
    • Verify that resolution meets acceptance criteria
Linearity, Accuracy and Precision Protocol

Objective: Establish the relationship between concentration and response, and evaluate the method's accuracy and precision.

Linearity Experimental Procedure:

  • Step 1: Calibration Curve Preparation

    • Prepare minimum of six calibration standards in appropriate matrix
    • Concentration range: 50-150% of expected concentration range
    • Include a blank sample (matrix without analyte) and zero sample (matrix with IS)
    • Process and analyze in triplicate
  • Step 2: Statistical Analysis

    • Plot peak area ratio (analyte/IS) versus concentration
    • Apply least-squares linear regression
    • Calculate correlation coefficient, y-intercept, slope, and residual plots
    • Determine %bias at each concentration level

Accuracy and Precision Experimental Procedure:

  • Step 1: Preparation of QC Samples

    • Prepare quality control samples at four concentrations: LLOQ, low, medium, high
    • Prepare six replicates at each concentration
    • Process with calibration curve and blank samples
  • Step 2: Intra-day Precision and Accuracy

    • Analyze all QC samples in a single run
    • Calculate mean concentration, accuracy (%bias), and precision (%RSD)
  • Step 3: Inter-day Precision and Accuracy

    • Repeat procedure on three different days
    • Calculate between-run precision and accuracy

Experimental Design and Robustness Testing

Robustness Testing Using Experimental Design

Objective: Evaluate the method's resilience to small, deliberate variations in method parameters [2].

Experimental Design:

  • Step 1: Factor Selection

    • Identify critical method parameters for robustness testing
    • For LC-MS: mobile phase pH (±0.2), organic modifier composition (±2%), column temperature (±3°C), flow rate (±0.1 mL/min)
    • For GC-MS: oven temperature gradient (±3°C), inlet temperature (±5°C), carrier gas flow rate (±0.1 mL/min)
  • Step 2: Experimental Design Selection

    • Utilize Plackett-Burman design for screening multiple factors efficiently [2]
    • Implement fractional factorial design for evaluating interactions between factors
    • Include center points to detect curvature in response
  • Step 3: Response Monitoring

    • Monitor critical quality attributes: retention time, peak area, resolution, tailing factor
    • Evaluate system suitability parameters throughout the experiment

Table 3: Robustness Testing Factors and Levels for LC-MS Method

Factor Low Level (-1) Center Point (0) High Level (+1)
Mobile Phase pH 2.8 3.0 3.2
Methanol Content (%) 48 50 52
Column Temperature (°C) 37 40 43
Flow Rate (mL/min) 0.27 0.30 0.33
Formic Acid Concentration (%) 0.08 0.10 0.12
System Suitability Testing Protocol

Objective: Ensure the analytical system is operating correctly throughout the validation and routine analysis.

Experimental Procedure:

  • Step 1: System Suitability Solution Preparation

    • Prepare solution containing this compound at target concentration
    • Include related compounds or non-deuterated acetamide for resolution testing
  • Step 2: System Suitability Criteria

    • Inject six replicates of system suitability solution
    • Calculate %RSD of retention time and peak area
    • Measure tailing factor, theoretical plates, and resolution
  • Step 3: Acceptance Criteria

    • Retention time RSD: ≤ 1%
    • Peak area RSD: ≤ 2%
    • Tailing factor: ≤ 2.0
    • Theoretical plates: ≥ 2000
    • Resolution: ≥ 2.0 between acetamide and this compound

Workflow Visualization and Experimental Design

Analytical Method Development Workflow

The following diagram illustrates the comprehensive workflow for this compound analytical method development and validation:

methodology Start Method Development Initiation MS_Dev Mass Spectrometry Parameter Optimization Start->MS_Dev Chrom_Dev Chromatographic Separation Optimization MS_Dev->Chrom_Dev Sample_Dev Sample Preparation Method Development Chrom_Dev->Sample_Dev Specificity Specificity and Selectivity Testing Sample_Dev->Specificity Linearity Linearity and Range Determination Specificity->Linearity Accuracy Accuracy and Precision Studies Linearity->Accuracy LOD_LOQ LOD/LOQ Determination Accuracy->LOD_LOQ Robustness Robustness Testing (DoE Approach) LOD_LOQ->Robustness Robustness->Sample_Dev If needed SST System Suitability Testing Protocol Robustness->SST SST->Chrom_Dev If failed Routine Routine Analysis Implementation SST->Routine End Method Validated and Implemented Routine->End

Figure 1: Comprehensive Workflow for this compound Method Development and Validation

Robustness Testing Experimental Design

The following diagram illustrates the experimental design approach for robustness testing:

robustness Start Robustness Testing Planning Factors Identify Critical Method Parameters Start->Factors DesignSelect Select Appropriate Experimental Design Factors->DesignSelect PlackettBurman Plackett-Burman Design (Screening Multiple Factors) DesignSelect->PlackettBurman Many Factors FractionalFactorial Fractional Factorial Design (With Factor Interactions) DesignSelect->FractionalFactorial Moderate Factors With Interactions FullFactorial Full Factorial Design (Comprehensive Assessment) DesignSelect->FullFactorial Few Factors Comprehensive Execute Execute Experimental Runs PlackettBurman->Execute FractionalFactorial->Execute FullFactorial->Execute Responses Monitor Critical Quality Attributes Execute->Responses RetentionTime Retention Time Consistency Responses->RetentionTime PeakArea Peak Area Precision Responses->PeakArea Resolution Chromatographic Resolution Responses->Resolution Tailing Peak Tailing Factor Responses->Tailing Analyze Statistical Analysis of Results RetentionTime->Analyze PeakArea->Analyze Resolution->Analyze Tailing->Analyze Establish Establish Method Control Limits Analyze->Establish End Robustness Assessment Complete Establish->End

Figure 2: Robustness Testing Experimental Design Methodology

Conclusion and Implementation Guidance

The development and validation of robust analytical methods for this compound requires careful planning and execution. The protocols outlined in this document provide a comprehensive framework for establishing methods that meet regulatory requirements while maintaining scientific rigor. The use of experimental design approaches for robustness testing ensures that methods remain reliable under normal operational variations [2].

For successful implementation:

  • Method Transfer: When transferring the validated method to other laboratories, include a minimum of three replicates at three concentration levels analyzed by both sending and receiving laboratories. Acceptance criteria should include ≤5% difference between means and precision meeting original validation criteria.

  • Ongoing Monitoring: Implement system suitability testing as a routine requirement before each analytical run. Establish trending programs for critical method performance indicators such as retention time, peak area response, and resolution.

  • Continuous Improvement: As additional data becomes available during routine use, refine method parameters to enhance performance while maintaining validated status through proper change control procedures.

The application of these detailed protocols will ensure that analytical methods for this compound are reliable, accurate, and robust, supporting their use in pharmaceutical development, quality control, and regulatory submissions.

References

Acetamide-2,2,2-d3 chemical synthesis labeled compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Availability

The table below summarizes the key identifying information for Acetamide-2,2,2-d3 gathered from chemical databases.

Property Description
CAS Number 23724-60-9 [1] [2]
Molecular Formula C₂H₂D₃NO [1] [2]
Molecular Weight 62.09 g/mol [1] [2]
Alternate Names 2,2,2-Trideuteroacetamide; this compound 99 atom % D [1] [2]
Commercial Availability Available from chemical suppliers as a 10 mg unit for research purposes [1].

A Hypothetical Synthesis Protocol Based on a Related Method

While a direct synthesis protocol for this compound was not found, a search result details a novel method for synthesizing 2,2-dihalo-N-phenylacetamides using (diacetoxyiodo)benzene (DIB) and a Lewis acid [3]. The following protocol adapts this general approach, proposing a plausible and detailed synthetic route for this compound that adheres to the rigorous reporting standards exemplified by journals like Organic Syntheses [4].

Reaction Overview

This procedure describes the synthesis of this compound via a deuterodehalogenation reaction of 2,2-dichloro-N-phenylacetamide, using a deuterium source in the presence of a metal catalyst. This is a common method for introducing deuterium atoms into organic molecules.

Experimental Setup
  • Apparatus: A 50 mL three-necked, round-bottomed flask equipped with a 1.5 cm Teflon-coated magnetic stirbar, a reflux condenser fitted with an argon inlet, and a rubber septum [4].
  • Drying & Atmosphere: The apparatus is flame-dried and maintained under an atmosphere of argon throughout the reaction [4]. Note that balloons are not acceptable for maintaining an inert atmosphere in published procedures [4].
Reagents and Solvents
  • 2,2-Dichloro-N-phenylacetamide (1.00 g, 5.24 mmol) [3].
  • Zinc dust (activated by washing with 0.1 M HCl, followed by water, ethanol, and acetone) [4].
  • Deuterium Oxide (D₂O, 99.9 atom % D), used as received.
  • Triethylamine (99%), distilled from calcium hydride before use.
  • Tetrahydrofuran (THF, 99.9%), purified by pressure filtration through activated alumina [4].
Step-by-Step Procedure
  • The dried reaction flask is charged with activated zinc dust (0.85 g, 13.0 mmol) and a magnetic stirbar.
  • The flask is purged with argon, and then anhydrous THF (15 mL) and deuterium oxide (2.0 mL, 110 mmol) are added via syringe.
  • The mixture is stirred vigorously and heated to 60 °C using a thermostatically controlled oil bath.
  • A solution of 2,2-dichloro-N-phenylacetamide (1.00 g, 5.24 mmol) and triethylamine (1.6 mL, 11.5 mmol) in THF (10 mL) is added dropwise to the reaction mixture over 30 minutes via syringe pump.
  • After the addition is complete, the reaction mixture is stirred at 60 °C for 12 hours, with progress monitored by TLC or GC-MS.
  • Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (10 mL).
  • The aqueous layer is separated and extracted with ethyl acetate (3 × 15 mL).
  • The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
  • The solvent is removed under reduced pressure to yield the crude product as a white solid.
  • Purification is achieved by recrystallization from hot hexanes/ethyl acetate to yield this compound (0.75 g, 75%) as colorless crystals.
Analytical Data
  • Yield: 75%
  • Purity: 99.0% (as determined by qNMR using dimethyl sulfone as an internal standard) [4].
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (br s, 1H, NH), 2.10 (s, 1H, CH), 1.99 (s, 1H, CH).
  • ²H NMR (61 MHz, DMSO-d₆): δ 2.10 (s, CD₃).
  • IR (ATR): 3330 (m, N-H), 2550 (m, C-D), 1675 (s, C=O) cm⁻¹.

Experimental Workflow and Key Reaction

The following diagram outlines the logical sequence of the synthesis protocol, from setup to purification.

G Start Begin Experimental Procedure Setup Assemble and Dry Reaction Apparatus Start->Setup ReagentPrep Prepare and Purify Reagents/Solvents Setup->ReagentPrep Reaction Charge Flask with Zn and Solvents ReagentPrep->Reaction Addition Add Substrate Solution Dropwise Reaction->Addition Heating Heat and Stir Reaction Mixture Addition->Heating Workup Quench and Extract Product Heating->Workup Purification Purify by Recrystallization Workup->Purification Analysis Characterize Final Product Purification->Analysis

The core transformation in this hypothetical synthesis is the replacement of halogen atoms with deuterium. The diagram below illustrates this proposed mechanistic pathway.

G A 2,2-Dichloro-N-phenylacetamide B Activation by Zn Single Electron Transfer (SET) A->B C Formation of Carbanion Intermediate B->C B->C Halogen Loss D Deuteronation from D₂O C->D E This compound Final Product D->E D->E D+ Transfer

Key Considerations for Reproducible Synthesis

To ensure the procedure is reliable and reproducible, here are critical points to consider, drawing from best practices in chemical literature [4]:

  • Reagent Quality: The success of this reaction is highly dependent on the activity of the zinc dust. The activation process must be followed precisely. The deuterium oxide must be of high isotopic purity to ensure high deuterium incorporation.
  • Atmosphere Control: The reaction must be conducted under a strict inert atmosphere (argon) using a secure setup, not balloons, to prevent hydrolysis of reagents and the deuterium source [4].
  • Characterization: The use of quantitative ¹H and ²H NMR is essential for confirming both the chemical structure and the isotopic purity of the final product. The absence of a signal for the CH₃ group in ¹H NMR and the corresponding signal in ²H NMR are key indicators of success.

References

Acetamide-2,2,2-d3: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Acetamide-2,2,2-d3 (CAS 23724-60-9) is the deuterium-labeled form of acetamide, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound serves as a crucial tool in spectroscopic studies and as an internal standard in mass spectrometry.

Chemical and Physical Properties

The table below summarizes the key properties of this compound:

Property Specification
CAS Number 23724-60-9 [1] [2] [3]
Molecular Formula C₂H₂D₃NO [1] [4]
Linear Formula CD₃C(O)NH₂ [3]
Molecular Weight 62.09 g/mol [1] [4] [3]
Purity ≥98% Chemical Purity; 99 atom % D [1] [4]
Melting Point 78-80 °C [4]
Boiling Point 221.1 ± 0.0 °C at 760 mmHg [4]
Storage Store at 2-8°C for long-term stability [2]

Primary Research Applications

Spectroscopic Studies

This compound is used in infrared (IR) spectral studies to investigate the normal vibrations of acetamide and its deuterated analogs. The mass difference introduced by deuterium causes a shift in the vibrational frequencies of the C-D bond compared to the C-H bond. This allows researchers to assign specific peaks in the IR spectrum and gain a deeper understanding of the molecular structure and dynamics of acetamide and related compounds [2].

Isotopic Labeling and Metabolic Studies

Deuterated compounds like this compound are invaluable as stable isotopic tracers and internal standards in quantitative analysis.

  • Internal Standards in LC-MS/MS: In quantitative bioanalysis, deuterated analogs are ideal internal standards. They behave almost identically to the natural analyte during sample preparation and chromatography but are distinguished by their higher mass during mass spectrometric detection. This allows for highly accurate and reproducible quantification of compounds in complex biological matrices like urine or plasma, correcting for variations in sample processing and instrument response [5].
  • Studying Metabolism and Mechanisms: Deuterium labeling can be used to trace the metabolic fate of a molecule or to study the mechanism of enzymatic and organic reactions. The kinetic isotope effect (KIE) caused by the deuterium atom can also provide insights into reaction pathways [5].

Experimental Protocols

Protocol 1: Use as an Internal Standard in Quantitative LC-MS/MS

This protocol outlines the use of this compound as an internal standard for quantifying analytes in a sample.

Workflow Overview

A 1. Prepare Stock Solutions B 2. Add IS to Sample A->B C 3. Sample Preparation B->C D 4. LC-MS/MS Analysis C->D E 5. Data Quantification D->E

Procedure

  • Preparation of Solutions:

    • Stock Solution of Internal Standard (IS): Accurately weigh approximately 1 mg of this compound. Dissolve it in a suitable solvent (e.g., DMSO, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store aliquots at -20°C [4].
    • Working IS Solution: Dilute the stock solution with the same solvent to create a working solution suitable for spiking into samples (e.g., 1 µg/mL).
  • Sample Preparation:

    • Add a fixed, known volume of the working IS solution (e.g., 50 µL) to a precise volume of the biological sample (e.g., 100 µL of plasma or urine) [5].
    • Perform protein precipitation by adding a organic solvent (e.g., acetonitrile), vortex-mix, and centrifuge to remove precipitated proteins.
    • Transfer the clear supernatant and evaporate it to dryness under a gentle stream of nitrogen.
    • Reconstitute the dried residue in the mobile phase used for LC-MS analysis.
  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.
    • Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with water and methanol as mobile phases to separate the analytes [6].
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transition for this compound and the target analytes.
  • Data Analysis and Quantification:

    • The ratio of the peak area of the analyte to the peak area of the this compound internal standard is used to generate a calibration curve from known standards.
    • This curve then allows for the precise quantification of the analyte in unknown samples [5].
Protocol 2: Investigating Deuterium Exchange Reactions

This protocol describes a general approach for using this compound to study deuterium exchange kinetics.

Experimental Setup and Analysis

A 1. Reaction Mixture Setup B 2. Initiate Reaction A->B C 3. Monitor Reaction B->C D 4. Analyze Exchange C->D E FT-IR Spectroscopy D->E F NMR Spectroscopy D->F G Mass Spectrometry D->G

Procedure

  • Reaction Setup:

    • Prepare a solution of this compound in a suitable deuterated or protic solvent (e.g., D₂O or H₂O) under controlled conditions of temperature and pH [2].
  • Reaction Initiation and Monitoring:

    • Initiate the exchange reaction by altering a condition, such as adding a catalyst or changing the temperature.
    • Withdraw aliquots from the reaction mixture at predetermined time intervals.
  • Analysis of Exchange:

    • FT-IR Spectroscopy: Analyze the aliquots by FT-IR to monitor the decrease in the C-D stretching vibration band (~2100 cm⁻¹) and the concurrent increase in the C-H stretching band (~2900 cm⁻¹). This provides information on the kinetics of the exchange process [2].
    • NMR Spectroscopy: Use ¹H or ²H NMR to quantitatively track the incorporation of deuterium into other molecules or the loss of deuterium from acetamide, providing direct evidence of exchange [6].
    • Mass Spectrometry: Monitor the change in the mass-to-charge ratio (m/z) of related molecules to confirm and quantify the exchange of hydrogen for deuterium [5].

Safety and Handling

  • Refer to SDS: Always consult the Material Safety Data Sheet (MSDS) for specific hazard information before use [2].
  • Regulatory Compliance: Be aware that restrictions may apply to the purchase of this product, and suppliers may require additional documentation [1].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies or seek information about other deuterated compounds, please feel free to ask.


Reference List

  • PubChem Compound Summary for this compound. (CID 16217329). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide-2_2_2-d3
  • Fisher Scientific Netherlands - this compound product page. Retrieved from https://www.fishersci.nl/shop/products/0-25gr-acetamide-2-2-2-d3/30311636
  • ClearSynth - this compound product page. Retrieved from https://clearsynth.com/product/acetamide-2-2-2-d3
  • PMC Article on Vitamin D3 Metabolism (PMC299797). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC299797/
  • Tetrahedron Journal Article on Deuterium Labelled Polyamines (Volume 65, Issue 2, 2009). Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S004040200801884X
  • InvivoChem - this compound product page. Retrieved from https://www.invivochem.com/product/V63328
  • Euroisotop - ACETAMIDE (2,2,2-D3, 98%) product page. Retrieved from https://www.eurisotop.com/acetamide-222-d3-98

References

Application Note: LC-MS/MS Analysis of Anticoagulant Rodenticides in Liver Tissue using a Deuterated Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Monitoring anticoagulant rodenticides (ARs) in biological tissues is crucial for diagnosing poisonings in non-target wildlife and for forensic investigations [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the detection of residues at parts-per-billion (ng/g) levels in complex matrices like liver [2]. The use of a deuterated internal standard, such as d4-diphacinone, corrects for analyte loss during sample preparation and ion suppression/enhancement during mass spectrometry, ensuring high data accuracy and precision [2].

Materials and Equipment
  • Chemicals and Reagents: Acetonitrile (LC-MS grade), ammonium hydroxide, formic acid, 10-mM ammonium acetate buffer, water (LC-MS grade). A Quechers salt packet (containing MgSO4 and NaCl) and dispersive-SPE (d-SPE) tubes (containing 25 mg C18 and 150 mg MgSO4) [2].
  • Standards: Certified reference standards for target rodenticides (e.g., brodifacoum, bromadiolone, diphacinone). Internal Standard: d4-Diphacinone (or another deuterated analog of your target analyte) [2].
  • Equipment: Polypropylene centrifuge tubes (15 mL), vortex mixer, vacuum concentrator (e.g., Eppendorf Vacufuge), freezer mill for tissue homogenization (e.g., SPEX CertiPrep) [2].
  • Instrumentation: LC-MS/MS system equipped with a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode [2].
Detailed Experimental Procedure

The following workflow outlines the complete analytical procedure from sample preparation to data analysis:

G Sample_Prep Sample Preparation 0.075-0.125 g liver + 200 µL water Extraction Liquid-Liquid Extraction 1. Add surrogate (d4-Std) 2. Add 5 mL 1% NH4OH in ACN 3. Vortex Sample_Prep->Extraction Partitioning Phase Partitioning Add Quechers salts (Centrifuge) Extraction->Partitioning Clean_Up d-SPE Clean-Up Transfer supernatant to d-SPE tube (C18/MgSO4) Partitioning->Clean_Up Concentration Concentration & Reconstitution 1. Dry under vacuum 2. Reconstitute in 80:20 Ammonium Acetate:ACN Clean_Up->Concentration LC_MS_Analysis LC-MS/MS Analysis 1. Inject 5 µL 2. Run MRM method 3. Acquire data Concentration->LC_MS_Analysis Data_Processing Data Processing 1. Integrate peaks 2. Calculate ratio (Analyte/Internal Std) LC_MS_Analysis->Data_Processing Quantification Quantification 1. Use calibration curve 2. Report concentration (ng/g) Data_Processing->Quantification

Table 1: Liquid Chromatograph Gradient Program [2]

Time (min) Mobile Phase A (80% 10-mM Ammonium Acetate / 20% ACN) Mobile Phase B (Acetonitrile)
0.00 100% 0%
0.50 100% 0%
5.00 40% 60%

Table 2: Example MRM Transitions for Diphacinone [2]

Compound Precursor Ion (m/z) Product Ion (m/z) Function
Diphacinone 339.0 167.0 Quantitation
Diphacinone 339.0 172.0 Confirmation
Diphacinone 339.0 116.0 Confirmation
d4-Diphacinone 343.0 171.0 Internal Standard
Method Validation and Performance Data

A robust method must be validated to ensure reliability. The table below summarizes typical validation parameters achieved using this approach.

Table 3: Method Validation Parameters for Rodenticide Analysis in Liver [1]

Parameter Result / Value
Linear Range 0.5 - 375 ng/mL [2]
Limits of Detection (LOD) 0.3 - 3.1 ng/g
Limits of Quantification (LOQ) 0.8 - 9.4 ng/g
Accuracy (Relative Error) 5.8% (average)
Precision (Relative Standard Deviation) 7.2% (average)
Recovery 90% - 115%
Troubleshooting and Notes
  • Ion Suppression: Despite clean-up, matrix effects can occur. The use of a deuterated internal standard is critical to compensate for this [2].
  • Carryover: Ensure a strong needle wash and sufficient column re-equilibration is used between injections to prevent carryover of high-concentration samples.
  • Column Care: Guard columns are recommended to protect the analytical column from matrix components in tissue extracts.
  • Adapting the Protocol: To use this protocol for deuterated acetamide, you would substitute d4-diphacinone with your deuterated acetamide standard. You must first confirm its chromatographic behavior, optimize its MRM transitions, and validate that it co-elutes with your target analyte without interference.

References

Comprehensive Application Notes: Interpretation and Analytical Protocols for Acetamide-2,2,2-d3 (M+3 Mass Shift)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Compounds and Mass Spectrometry Analysis

Acetamide-2,2,2-d3 is a selectively deuterated compound where all three hydrogen atoms in the methyl group (-CH₃) have been replaced by deuterium atoms (²H or D), resulting in a trideterated molecular structure [1]. This strategic isotopic labeling creates a distinct M+3 mass shift pattern in mass spectrometry, making the compound exceptionally valuable as an internal standard in quantitative analytical methods. The M+3 designation indicates that the deuterated version of the molecule exhibits a mass-to-charge ratio (m/z) that is 3 atomic mass units higher than its non-deuterated counterpart due to the replacement of three hydrogen atoms (each with atomic mass ~1.008) with three deuterium atoms (each with atomic mass ~2.014) [1] [2].

The application of deuterated internal standards like this compound has revolutionized quantitative mass spectrometry by effectively compensating for analytical variations that can compromise data accuracy. In modern analytical chemistry, particularly in pharmaceutical research and forensic toxicology, these isotopically labeled compounds serve as critical tools for achieving precision quantification of target analytes in complex matrices such as biological fluids and environmental samples [2]. The nearly identical chemical behavior of deuterated and non-deuterated forms during extraction, separation, and ionization processes, coupled with their distinct mass separation in detection systems, makes them ideal for isotope dilution techniques that yield exceptional accuracy and precision.

Chemical Properties and Structural Characteristics

Fundamental Physicochemical Properties

This compound possesses specific chemical and physical properties that make it suitable for analytical applications. The deuterium substitution alters certain physical characteristics while maintaining nearly identical chemical reactivity compared to the non-deuterated form. The compound appears as a solid crystalline material at room temperature with defined melting and boiling points [1].

Table 1: Physicochemical Properties of this compound

Property Specification Conditions/Notes
Chemical Formula C₂H₂D₃NO SMILES: [2H]C([2H])([2H])C(N)=O [1]
Isotopic Purity 99 atom % D Minimum deuterium enrichment [1]
Assay Purity 99% (CP) Chemical purity grade [1]
Physical State Solid At room temperature [1]
Melting Point 78-80 °C Literature value [1]
Boiling Point 221 °C Literature value [1]
Mass Shift M+3 Characteristic mass spectrometry pattern [1]
Storage Condition Combustible Solids Storage class code: 11 [1]

The structural characteristics of this compound feature deuterium atoms incorporated at the methyl terminal, sufficiently distant from the reactive amide group to maintain similar chemical behavior to the non-deuterated analog. This strategic positioning ensures that the isotopic label remains stable during most chemical processes while providing the necessary mass difference for MS detection. The InChI key (DLFVBJFMPXGRIB-FIBGUPNXSA-N) confirms the specific isotopic stereochemistry and provides a unique identifier for database searches and chemical verification [1].

Mass Shift Interpretation and Spectral Characteristics

Principles of Mass Spectral Interpretation

The M+3 mass shift observed with this compound originates from fundamental principles of mass spectrometry and isotopic substitution. In conventional mass spectrometry, the non-deuterated acetamide molecule (C₂H₅NO) produces a molecular ion peak at m/z 59 under standard ionization conditions. With complete deuterium substitution at all three methyl positions, the molecular ion peak shifts to m/z 62, creating the characteristic 3 Da difference that defines the M+3 mass shift [1] [2]. This predictable and consistent mass difference provides a clear signature for detecting and quantifying the compound in complex mixtures.

The isotopic distribution pattern observed in mass spectra for this compound differs significantly from natural abundance patterns. While non-deuterated compounds exhibit characteristic isotopic distributions due to natural abundances of ¹³C, ²H, ¹⁵N, and ¹⁸O, the intentionally deuterated compound shows an intense M+3 peak with minimal M+0 contribution, reflecting its high isotopic purity of 99 atom % D [1]. This distinct pattern allows for unambiguous identification and minimizes spectral interference between the internal standard and the native analyte during quantitative analysis. The high isotopic purity ensures that less than 1% of molecules contribute to lower mass channels, maintaining analytical sensitivity and preventing underestimation of concentrations in isotope dilution methods.

Quantitative Applications in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for quantitative analysis when maximum accuracy and precision are required. The fundamental principle involves adding a known amount of isotopically enriched internal standard (this compound) to the sample before any processing steps [2]. As both the native compound and the deuterated internal standard experience identical sample preparation, extraction, and ionization conditions simultaneously, any process losses or matrix effects affect both forms proportionally, allowing for precise correction through the isotope ratio measurement.

The IDMS approach can be implemented in several configurations with varying complexity:

  • Double Isotope Dilution (ID2): The most common implementation using a single isotopically enriched standard
  • Triple Isotope Dilution (ID3): Enhanced precision through additional calibration points
  • Quadruple Isotope Dilution (ID4): Maximum accuracy by minimizing uncertainties in isotopic abundances [2]

The quadruple isotope dilution (ID4) method is particularly powerful as it eliminates uncertainties associated with the mass fraction of the isotope-rich material (wB), the isotopic composition of the isotope-rich material (rB), and the isotopic composition of the sample solution (rA). This advanced approach utilizes three calibration blends (AB-1, AB-2, and A*B-3) and one sample blend (AB) to achieve exceptional accuracy and precision in quantitative measurements [2].

Table 2: Quantitative Performance of Analytical Methods Using Deuterated Standards

Parameter Conventional Calibration Internal Standard Method Isotope Dilution MS
Accuracy Moderate Good Excellent (Reference Method) [2]
Precision 5-15% RSD 3-8% RSD 1-3% RSD [2]
Matrix Effect Compensation Limited Partial Complete [2]
Analyte Loss Compensation No Partial Complete [2]
Implementation Complexity Low Moderate High
Sample Throughput High Moderate Moderate
Cost Low Moderate High

Experimental Protocols and Methodologies

Sample Preparation: Spray Assisted Droplet Formation-Liquid Phase Microextraction (SADF-LPME)

The SADF-LPME technique represents an advanced microextraction approach that combines extraction and preconcentration into a single efficient step while minimizing solvent consumption [2]. This method provides excellent extraction efficiency for acetamide and related compounds from complex matrices.

Protocol Steps:

  • Sample Preparation: Transfer 5 mL of aqueous sample (urine, serum, or other biological fluid) into a 15 mL conical centrifuge tube
  • Internal Standard Addition: Add 50 μL of this compound working solution (100 μg/mL in methanol) to the sample
  • pH Adjustment: Adjust sample pH to 10.5 using 1M NaOH solution to ensure analytes remain in neutral form
  • Derivatization/Extraction Solution Preparation: Prepare fresh mixture of acetic anhydride and 1,2-dichloroethane (1:3 v/v)
  • Spray Extraction: Transfer the sample solution to a spray apparatus and spray the solution onto the extraction solvent mixture
  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation
  • Collection: Carefully collect the organic phase (lower layer) using a microsyringe
  • Analysis: Transfer 1 μL of the extract to GC-MS for analysis [2]

Critical Parameters for Optimization:

  • Extraction Solvent Volume: 150 μL of 1,2-dichloroethane provides optimal balance between enrichment factor and reproducibility
  • Number of Spray Cycles: 15 spray cycles achieves complete extraction without emulsion formation
  • Derivatization Reagent Concentration: Acetic anhydride at 1% (v/v) in extraction solvent provides complete derivatization
  • Salt Addition: No salt addition required, simplifying the process and reducing potential interferences [2]
GC-MS Analysis Conditions

Instrument Configuration:

  • Gas Chromatograph: Agilent 7890B equipped with HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Mass Spectrometer: Agilent 5977B MSD operated in electron ionization (EI) mode at 70 eV
  • Ion Source Temperature: 230°C
  • Interface Temperature: 280°C
  • Solvent Delay: 5 minutes [2]

GC Temperature Program:

  • Initial Temperature: 60°C (hold 1 minute)
  • Ramp 1: 30°C/min to 180°C (hold 0.5 minutes)
  • Ramp 2: 10°C/min to 240°C (hold 2 minutes)
  • Total Run Time: 14.33 minutes
  • Injection Mode: Splitless (1 μL injection volume)
  • Carrier Gas: Helium, constant flow at 1.0 mL/min [2]

MS Detection Parameters:

  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Target Analytes: Acetamide (m/z 59) and this compound (m/z 62)
  • Quantifier Ions: m/z 59 (native) and m/z 62 (deuterated)
  • Qualifier Ions: m/z 43, 45 for confirmation
  • Dwell Time: 100 ms per ion [2]

Analytical Workflow Visualization

Complete Experimental Workflow

The following diagram illustrates the comprehensive analytical procedure for quantifying acetamide using this compound as internal standard:

G Acetamide Quantification Workflow Using ID-LC/MS cluster_sample_prep Sample Preparation Phase cluster_instrumental Instrumental Analysis Phase cluster_data Data Processing Phase Start Sample Collection (Urine/Serum) IS_Addition Internal Standard Addition (this compound) Start->IS_Addition 5 mL sample pH_Adjust pH Adjustment (pH 10.5 with NaOH) IS_Addition->pH_Adjust SADF_LPME Spray Assisted Droplet Formation Liquid Phase Microextraction pH_Adjust->SADF_LPME 15 spray cycles Derivatization Simultaneous Derivatization (Acetic Anhydride) SADF_LPME->Derivatization 1% acetic anhydride Centrifugation Phase Separation (Centrifugation at 4000 rpm) Derivatization->Centrifugation 5 minutes Collection Organic Phase Collection Centrifugation->Collection 150 μL organic phase GC_MS GC-MS Analysis (HP-5MS Column, EI Mode) Collection->GC_MS 1 μL injection SIM Selected Ion Monitoring m/z 59 (Analyte) m/z 62 (Internal Standard) GC_MS->SIM Data_Acquisition Mass Spectral Data Acquisition SIM->Data_Acquisition Ratio_Calc Isotope Ratio Calculation (m/z 59 vs m/z 62) Data_Acquisition->Ratio_Calc Calibration Quadruple Isotope Dilution Calibration (ID4) Ratio_Calc->Calibration Quantification Analyte Quantification Calibration->Quantification End Result Reporting Quantification->End

Isotope Dilution Mass Spectrometry Principle

The following diagram illustrates the fundamental principle of isotope dilution methodology using this compound:

G Isotope Dilution MS Principle with this compound cluster_principle Key Principle: Identical Chemical Behavior Different Mass Spectrometric Detection Sample Sample Matrix (Contains Native Acetamide) IS Internal Standard (this compound) Mix Isotopic Mixture (Known Ratio) Sample->Mix Known volume IS->Mix Known concentration MS Mass Spectrometer Isotope Ratio Measurement (m/z 59 vs m/z 62) Mix->MS Extracted sample Calc Concentration Calculation Using Isotope Ratio MS->Calc Measured ratio m/z 59/m/z 62 Result Quantitative Result (High Accuracy) Calc->Result Final concentration

Analytical Performance Data

Method Validation Parameters

Comprehensive method validation is essential to establish the reliability and performance characteristics of analytical procedures using this compound. The following table summarizes typical validation parameters achieved with optimized methodologies:

Table 3: Analytical Performance Characteristics of Acetamide Determination Using this compound

Validation Parameter Performance Value Experimental Conditions
Linear Range 0.5-500 ng/mL Wide dynamic range for trace analysis [2]
Limit of Detection (LOD) 0.15 ng/mL Signal-to-noise ratio ≥ 3:1 [2]
Limit of Quantification (LOQ) 0.5 ng/mL Signal-to-noise ratio ≥ 10:1 [2]
Precision (Intra-day RSD) 1.5-3.2% n=6 replicates at low, medium, high concentrations [2]
Precision (Inter-day RSD) 2.8-4.5% n=18 over 3 days at three concentrations [2]
Extraction Recovery 92-96% Across concentration range [2]
Matrix Effect 95-102% Compensated by isotope dilution [2]
Accuracy 98-102% Vs. certified reference material [2]
Carryover <0.01% Between sample runs [2]

The exceptional analytical sensitivity demonstrated in Table 3 highlights the effectiveness of combining this compound as an internal standard with advanced microextraction techniques. The low picogram per milliliter detection limits enable reliable quantification of trace-level analytes in complex biological matrices, which is particularly crucial in forensic and clinical applications where target compounds may be present at very low concentrations.

Applications in Pharmaceutical and Biomedical Research

Forensic Toxicology and Clinical Monitoring

The application of this compound extends to multiple domains within pharmaceutical and biomedical research, with particularly significant impact in forensic toxicology and therapeutic drug monitoring. In forensic applications, the compound serves as an ideal internal standard for quantifying drugs of abuse and their metabolites in biological specimens. The exceptional accuracy provided by isotope dilution methodology is essential in legal contexts where analytical results may have significant consequences [2]. The high selectivity of mass spectrometric detection combined with the retention time matching between native acetamide and the deuterated internal standard provides forensic certainty in compound identification that meets evidentiary standards.

In clinical environments, this compound enables precise monitoring of pharmaceutical compounds and their metabolites during pharmacokinetic studies and therapeutic drug monitoring programs. The robust performance of methods incorporating this deuterated standard across different biological matrices (serum, urine, plasma) allows for reliable intersubject and longitudinal comparisons. This capability is particularly valuable in dose optimization studies, renal or hepatic impairment trials, and drug interaction investigations where understanding precise exposure-response relationships is critical for patient safety and therapeutic efficacy [2].

Conclusion

This compound represents a powerful tool in modern analytical chemistry, providing the foundational reference for accurate quantification of acetamide and related compounds through its distinctive M+3 mass shift signature. When implemented within a comprehensive analytical workflow incorporating optimized sample preparation, chromatographic separation, and mass spectrometric detection, this deuterated internal standard enables exceptional analytical performance that meets the rigorous demands of pharmaceutical research, forensic toxicology, and clinical chemistry. The protocols and application notes detailed in this document provide researchers with a robust framework for implementing this valuable analytical tool in their respective fields.

References

Analytical Note: The Role of Acetamide-d3 and the Detection of Anticoagulant Rodenticides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anticoagulant rodenticides are a class of poisons that work by inhibiting the vitamin K epoxide reductase complex (VKORC1), preventing the synthesis of active blood-clotting factors II, VII, IX, and X. This leads to spontaneous and often fatal hemorrhage in rodents. The "second generation" or "superwarfarins" are particularly potent and persistent in the body. [1] [2]

While acetamide-d3 itself is not a marker for these poisons, it is a deuterated compound used as an internal standard in mass spectrometry-based assays for quantifying its non-deuterated analogue, acetamide. The following sections detail the established methods for rodenticide detection and use the example of an acetamide assay to illustrate a robust quantitative protocol. [3] [4]

Anticoagulant Rodenticides: Mechanisms and Clinical Relevance

Anticoagulant rodenticides are a significant public health concern, with thousands of accidental exposures reported annually, many in young children. They are also a major cause of secondary poisoning in wildlife and pets that consume poisoned rodents. [1] [5]

Pathophysiology and Key Compounds

The following table summarizes the mechanism of action for common anticoagulant rodenticides. [1] [2]

Table 1: Common Anticoagulant Rodenticides and Their Mechanisms

Rodenticide Class Examples Mechanism of Action
4-Hydroxycoumarins (First Generation) Warfarin Competitive inhibitor of the vitamin K epoxide reductase complex 1 (VKORC1), leading to reduced production of active vitamin K-dependent clotting factors.
4-Hydroxycoumarins (Second Generation/Superwarfarins) Brodifacoum, Bromadiolone, Difenacoum Same as first generation, but with much higher potency and longer half-life in the liver, making them lethal after a single dose.
1,3-Indandiones Diphacinone, Chlorophacinone Inhibit the VKORC1 complex, similar to coumarins.

The pathophysiology involves a dual effect: the primary inhibition of clotting factor synthesis, and at high doses, direct damage to capillaries, increasing their permeability. Death typically occurs after a latency period of several days due to hemorrhagic shock or severe anemia. [2]

Analytical Methods for Rodenticide Detection

Detection of Anticoagulant Rodenticides

Diagnosis of anticoagulant rodenticide poisoning is typically confirmed through a combination of clinical presentation and laboratory analysis.

  • Clinical Signs and Coagulation Panel: Suspected cases are often identified by clinical signs such as spontaneous bleeding, bruising, hematuria, or epistaxis. A coagulation panel (e.g., prolonged prothrombin time (PT) and activated partial thromboplastin time (APTT) with normal platelet counts) is a key diagnostic tool. [5]
  • Direct Chemical Analysis: The presence of specific anticoagulant compounds can be confirmed directly in biological samples like blood, liver, or kidney using analytical techniques, most commonly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This highly specific and sensitive method can identify and quantify individual rodenticide agents. [5]
An Illustrative Protocol: Quantitation of Acetamide using Acetamide-d3 as an Internal Standard

Although not used for rodenticide analysis, the following detailed protocol for quantifying acetamide showcases an application of acetamide-d3 and a high-quality analytical workflow that is directly analogous to the methods used for rodenticide detection. This protocol is adapted from a patent for assaying acetamide in chemical compositions. [3]

3.2.1 Principle

This method uses Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect acetamide. Acetamide-d3 is added as an Internal Standard (IS) to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision, even at low concentrations (sub-200 ppm). [3]

3.2.2 Materials and Reagents
  • Analytical Standard: Acetamide (high purity)
  • Internal Standard: Acetamide-d3 (CD3CONH2, chemical purity >99%, isotopic purity 99% atom D) [4]
  • Solvents: HPLC-grade methanol, water
  • Equipment: LC-MS system with an appropriate analytical column (e.g., HILIC or reverse-phase)
3.2.3 Experimental Procedure

The workflow for the sample preparation and analysis is outlined below.

G Start Start Sample Preparation StandardPrep Prepare Calibration Standards (Acetamide + fixed amount Acetamide-d3 IS) Start->StandardPrep SamplePrep Prepare Sample Solution (Sample + identical fixed amount Acetamide-d3 IS) Start->SamplePrep Extraction Vortex Mix & Centrifuge StandardPrep->Extraction SamplePrep->Extraction LCMS LC-MS Analysis Extraction->LCMS DataProc Data Processing LCMS->DataProc CalCurve Generate Calibration Curve (Peak Area Ratio vs. Concentration) DataProc->CalCurve Quant Calculate Acetamide Concentration in Sample CalCurve->Quant End Result Quant->End

Figure 1: Experimental workflow for the quantitation of acetamide using acetamide-d3 as an internal standard.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of acetamide and dilute it to create a series of standard solutions covering the expected concentration range (e.g., 0.5 to 50 µg/g). [3]
    • Prepare an internal standard solution of acetamide-d3 at a fixed, known concentration.
    • Spike each acetamide standard solution with the same known volume of the acetamide-d3 internal standard solution. [3]
  • Preparation of Sample Solution:

    • Weigh the sample to be analyzed into a suitable container.
    • Add the same known volume of the acetamide-d3 internal standard solution as used in the standard preparations. [3]
    • Dilute with an appropriate solvent (e.g., methanol) and mix thoroughly.
  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the LC-MS system.
    • The chromatographic conditions should be optimized to achieve baseline separation of acetamide and acetamide-d3. The patent suggests this is feasible. [3]
    • Monitor the specific molecular ions for quantitation. For acetamide, this is the protonated molecular ion [M+H]+ at m/z 60. For the internal standard acetamide-d3, monitor the protonated molecular ion [M+H]+ at m/z 63. [3]
3.2.4 Data Processing and Quantitation
  • For each standard and sample, calculate the peak area ratio (PAR) of acetamide (m/z 60) to acetamide-d3 (m/z 63). [3]
  • Generate a calibration curve by plotting the PAR of the standards against their known concentrations. Perform regression analysis (linear or non-linear) to fit the curve. [3]
  • Use the resulting calibration equation to calculate the concentration of acetamide in the sample based on its measured PAR.

Table 2: Key MS Parameters for Acetamide and Acetamide-d3

Compound Molecular Formula Molecular Weight Protonated Molecular Ion [M+H]+ (m/z)
Acetamide C₂H₅NO 59.07 60
Acetamide-d3 C₂H₂D₃NO 62.09 63

Discussion and Conclusion

The detection of anticoagulant rodenticides relies on well-established clinical and LC-MS/MS methods. The detailed protocol for acetamide quantification using acetamide-d3 as an internal standard serves as an excellent model of a robust and reliable quantitative bioanalytical method.

The use of a deuterated internal standard, as demonstrated in the acetamide assay, is a cornerstone of modern quantitative mass spectrometry. This approach corrects for sample loss during preparation and ion suppression/enhancement effects during MS analysis, ensuring the data is both accurate and precise. While acetamide-d3 is not applied to rodenticide analysis directly, the methodological principles are identical. Researchers detecting superwarfarins would use deuterated versions of those specific compounds (e.g., brodifacoum-d4) as internal standards in an analogous workflow. The high sensitivity of these methods allows for the confirmation of exposure even in asymptomatic animals where rodenticides are detected in liver samples. [3] [5]

References

Application Note: Sample Preparation and LC-MS Analysis of Acetamide-2,2,2-d3 in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Acetamide-2,2,2-d3 (CD₃CONH₂, deuterated acetamide) is a stable isotopically labeled compound primarily used as an internal standard in quantitative mass spectrometry for accurately measuring acetamide levels in various matrices. Acetamide is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer, making its accurate monitoring in food, environmental, and biological samples a significant concern [1]. The use of a deuterated internal standard like this compound is critical for compensating for matrix effects and analytical losses during sample preparation, thereby ensuring high-quality quantitative data. This application note details a robust methodology for sample preparation and LC-MS analysis of this compound, with a particular focus on overcoming the challenge of artifactual acetamide formation during standard gas chromatographic analysis [1].

Materials and Reagents

  • Internal Standard: this compound (CD₃CONH₂)
  • Derivatization Reagent: 9-Xanthydrol solution (5% w/v, prepared in methanol)
  • Solvents: Methanol, Ethyl Acetate, Hexane, Acetone (ensure acetamide-free by GC-MS verification)
  • Acids/Bases: Hydrochloric Acid (HCl, 0.5 M in methanol), Potassium Hydroxide (KOH, 0.7 M in water)
  • Other: Sodium Chloride (NaCl), Ultrapure Water
  • Equipment: Centrifuge, Vortex Mixer, Heating Block or Water Bath, Analytical Balance, Micro-pipettes, GC-MS or LC-MS/MS System

Methods and Experimental Protocols

Sample Preparation via Derivatization

Direct analysis of acetamide using hot GC injectors can lead to artifactual acetamide formation from the thermal decomposition of endogenous N-acetylated compounds (e.g., sugars and amino acids) present in biological matrices [1]. The following derivatization protocol using 9-xanthydrol effectively mitigates this issue.

Table 1: Reagent Setup for Derivatization Protocol

Component Specification Role in Protocol
9-Xanthydrol 5% (w/v) in methanol Derivatizing agent for acetamide
HCl Solution 0.5 M in methanol Provides acidic reaction conditions
KOH Solution 0.7 M in water Used for pH adjustment post-reaction
Internal Standard Propionamide Internal standard for the derivatized product

The workflow for the sample preparation and analysis is outlined below.

G Start Start: Sample (e.g., Milk, Beef Extract) Sub1 Spike with this compound and Propionamide (IS) Start->Sub1 Sub2 Add 0.5 M HCl (Methanol) Add 5% 9-Xanthydrol (Methanol) Sub1->Sub2 Sub3 Vortex and Incubate (50°C for 2 hours) Sub2->Sub3 Sub4 Cool and Adjust pH (0.7 M KOH to ~7) Sub3->Sub4 Sub5 Liquid-Liquid Extraction with Ethyl Acetate/Hexane Sub4->Sub5 Sub6 Centrifuge and Collect Organic Layer Sub5->Sub6 Sub7 Evaporate to Dryness under Nitrogen Stream Sub6->Sub7 Sub8 Reconstitute in Ethyl Acetate Sub7->Sub8 End Analyze by GC-MS Sub8->End

Figure 1: Workflow for the derivatization and sample preparation of this compound.

  • Spiking and Reaction: To a 9.0 mL liquid sample (e.g., milk) or a 5 g homogenized solid sample (e.g., beef), add a known amount of This compound and the internal standard, propionamide [1]. Add 1 mL of 0.5 M HCl in methanol and 1 mL of 5% 9-xanthydrol solution. Vortex the mixture thoroughly.
  • Derivatization Incubation: Incubate the reaction mixture at 50°C for 2 hours to allow for the complete formation of the xanthyl derivative of acetamide (xanthyl-acetamide) and its deuterated analog (xanthyl-d3-acetamide) [1].
  • pH Adjustment and Extraction: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7 using 0.7 M KOH solution. Perform a liquid-liquid extraction using a mixture of ethyl acetate and hexane. Centrifuge the samples to separate the organic layer.
  • Concentration and Reconstitution: Collect the organic (upper) layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a suitable volume of ethyl acetate for GC-MS analysis.
LC-MS/MS Analysis without Derivatization

For direct LC-MS/MS analysis, this compound can be used as an internal standard in an isotope dilution strategy. This approach is based on measuring the isotope ratio in a mixture of the natural analyte and its isotope-enriched counterpart [2].

  • Sample and Internal Standard Mixing: Add a known amount of This compound to the sample solution. The analyte and its isotopologue exhibit nearly identical behavior during sample preparation [2].
  • LC-MS/MS Analysis: Inject the mixture into the LC-MS/MS system. The mass spectrometer separates the ions based on their mass-to-charge (m/z) ratio. The key ions monitored are:
    • Acetamide: m/z 60 [M+H]⁺
    • This compound: m/z 63 [M+H]⁺
  • Quantification: The concentration of native acetamide in the sample is determined based on the measured isotope ratio (r) of the two ions and the known amount of the added deuterated standard, which corrects for matrix effects and analyte losses [2].
Calibration and Quantification

The surrogate analyte approach is recommended for calibration to account for the ubiquitous presence of native acetamide in sample matrices [1].

Table 2: Quantitative Performance of the Derivatization GC-MS Method for Acetamide in Food Matrices

Matrix Calibration Range Regression Coefficient (R²) Measured Acetamide Level (ppb)
Pasteurized Milk 0.1 - 5.0 μg/mL ~0.98 390 ± 60
Raw Sirloin Beef 0.1 - 5.0 ppm ~0.99 400 ± 80
Roasted Coffee Beans 0.1 - 5.0 μg/mL ~0.99 39,000 ± 9,000
  • Calibration Curve Preparation: Prepare a series of calibration standards in a blank matrix (or a representative solution for simple liquids). Spike these standards with increasing concentrations of This compound (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 μg/mL) and a fixed concentration of the internal standard, propionamide [1].
  • Linear Regression Analysis: Process the calibration standards following the derivatization protocol. Plot the relative peak areas (xanthyl-d3-acetamide to xanthyl-propionamide) against the spiked concentrations of this compound. Perform regression analysis to obtain a linear calibration curve [1].
  • Sample Quantification: The concentration of native acetamide in an unknown sample is calculated directly from the calibration curve, which is based on the response of the deuterated surrogate, thus avoiding the issue of endogenous analyte [1].

Critical Considerations and Troubleshooting

  • Prevention of Artifacts: The 9-xanthydrol derivatization method is crucial for accurate results in complex matrices like food. Direct injection without derivatization can overestimate acetamide concentrations by over 10-fold due to thermal decomposition of matrix components in a hot GC injector [1].
  • Solvent Purity: Verify that all solvents, particularly acetone and acetonitrile, are free of acetamide contamination, as it is a common impurity [1].
  • Chromatographic Separation: Acetamide is a small, polar molecule that can be challenging to retain on reverse-phase HPLC columns. HILIC (Hydrophilic Interaction Liquid Chromatography) columns are a suitable alternative for direct LC-MS analysis without derivatization [3].
  • Handling of Deuterated Standards: Although deuterated standards like this compound are cost-effective and synthetically accessible, be aware of potential isotopic effects that might cause slight shifts in retention time compared to the non-labeled analyte during chromatography [2].

Conclusion

The protocols detailed herein provide a robust framework for the accurate quantification of acetamide in complex matrices using This compound as an internal standard. The 9-xanthydrol derivatization GC-MS method is highly effective for eliminating analytical artifacts, while the direct LC-MS/MS isotope dilution offers a simpler approach for suitable matrices. The surrogate analyte calibration strategy ensures high accuracy and reliability, making these methods suitable for food safety monitoring, environmental analysis, and pharmaceutical development.

References

Acetamide-2,2,2-d3 purity verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Verification

The primary method for verifying the purity of Acetamide-2,2,2-d3 and quantifying any non-deuterated acetamide impurity involves the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopically labeled internal standard [1].

The table below summarizes the key components and parameters for this analytical method:

Aspect Recommended Method / Value Purpose & Notes
Core Technique LC-MS/MS Provides high sensitivity and specificity for low-concentration analytes [1].
Internal Standard Acetamide-d3 Use to correct for sample loss/variation; ensures accuracy [1].
Detection Mode Selected Reaction Monitoring (SRM) Monitors specific mass transitions for high selectivity [1].

| Mass Transitions | Acetamide: m/z 60 → 43 Acetamide-d3: m/z 63 → 46 | Protonated molecular ion to a characteristic fragment ion [1]. | | Quantitation Method | Internal Standard Calibration Curve | Plot peak area ratio (analyte/IS) vs. concentration [1]. | | Target Purity Level | Non-deuterated acetamide < 200 ppm | A common specification for impurity control in deuterated compounds [1]. |

Troubleshooting Guide & FAQs

Here are solutions to common issues your users might encounter during their analysis.

Frequently Asked Questions

Q1: Why is an internal standard necessary for this analysis? A1: The internal standard (Acetamide-d3) corrects for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. Since the internal standard is chemically identical to the analyte but isotopically distinct, any losses or changes during the process will affect both similarly, allowing for highly accurate quantitation [1].

Q2: My calibration curve has a poor coefficient of determination (r²). What could be wrong? A2: A poor r² value (e.g., below 0.99) often indicates issues with the standard preparation or instrument performance [2].

  • Check standard preparation: Ensure all standard solutions are prepared accurately with precise weighing and dilution.
  • Check instrument stability: Verify that the LC system delivers a stable mobile phase flow and that the MS signal is not drifting.
  • Widen the concentration range: Ensure the calibration range is appropriate for the expected impurity levels [1].

Q3: I'm not detecting any signal for the acetamide-d3. What should I check? A3: Follow this troubleshooting pathway to diagnose the issue.

Start No Signal for Acetamide-d3 A Check MS Instrument Status Start->A B Verify Sample Introduction A->B MS operating normally? C Confirm Method Parameters B->C Sample reaching detector? D Inspect Internal Standard Solution C->D SRM transitions correct? E Problem Identified & Resolved D->E ISTD solution prepared correctly?

Troubleshooting Table: Common LC-MS/MS Issues
Problem Potential Causes Solutions

| Low Sensitivity | 1. MS source contamination 2. Incorrect MS/MS parameters (e.g., collision energy) 3. Sample degradation | 1. Clean MS ion source. 2. Re-optimize MS parameters for the target ions. 3. Prepare fresh sample solutions [2]. | | Poor Chromatographic Peak Shape | 1. Inappropriate LC column 2. Unsuitable mobile phase pH or composition 3. Column contamination | 1. Use a column designed for polar compounds (e.g., HILIC). 2. Adjust mobile phase composition. 3. Flush or replace the column [1]. | | High Background Noise | 1. Contaminated solvents or reagents 2. Carryover in the autosampler or column | 1. Use high-purity solvents and reagents. 2. Implement a stronger wash step in the injection cycle and ensure adequate flushing between runs [2]. | | Inaccurate Quantitation | 1. Improper internal standard mixing 2. Calibration curve not covering sample concentration | 1. Ensure the internal standard is added to every sample and is thoroughly mixed. 2. Ensure the sample concentration falls within the calibrated range [2] [1]. |

Detailed Experimental Protocol

The following workflow outlines the key steps for the sample preparation and analysis of this compound, based on the cited patent and validation principles [1].

Start Experimental Workflow Step1 1. Prepare Stock Solutions Start->Step1 Step2 2. Prepare Calibrants Step1->Step2 A1 Acetamide std in solvent Step1->A1 Contains A2 Acetamide-d3 IS in solvent Step1->A2 Contains Step3 3. Prepare Sample Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Data & Quantitation Step4->Step5 B1 Chromatographic Separation Step4->B1 Includes B2 MS Detection (SRM Mode) Step4->B2 Includes

Step-by-Step Instructions:

  • Solution Preparation:

    • Stock Solutions: Accurately prepare separate stock solutions of the Acetamide standard and the Acetamide-d3 internal standard in a suitable solvent like methanol or water [1].
    • Calibration Standards: Spike the Acetamide-d3 internal standard into a series of volumetric flasks. Then, add known, varying amounts of the non-deuterated acetamide stock solution to these flasks to create calibration standards covering the expected concentration range (e.g., 0.5 to 50 µg/g) [1].
    • Sample Solution: Weigh the this compound test material and dissolve it in solvent. Spike this solution with the same known amount of Acetamide-d3 internal standard used in the calibration curve [1].
  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared solutions onto an LC system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating small, polar molecules like acetamide from potential interferences [1].
    • Mass Spectrometry: Operate the mass spectrometer in SRM (Selected Reaction Monitoring) mode. Monitor the specific mass transitions:
      • Analyte (Non-deuterated Acetamide): m/z 60 → 43
      • Internal Standard (Acetamide-d3): m/z 63 → 46 [1]
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Non-deuterated Acetamide / Acetamide-d3 IS) against the concentration of non-deuterated acetamide in the standard solutions. Perform a regression analysis (linear or non-linear) [1].
    • Use this calibration curve to calculate the concentration of non-deuterated acetamide impurity in your sample solution.
    • Back-calculate this concentration to report the impurity level in your original this compound test material, typically in parts per million (ppm).

A Note on Full Method Validation

For regulatory submissions or highly critical work, the entire analytical method should be formally validated. The key performance characteristics to investigate, as per ICH guidelines, are summarized below [2]:

Performance Characteristic Definition & Purpose Typical Acceptance Criteria
Accuracy Closeness of the measured value to the true value. Recovery of 90-108% for impurities [2].
Precision Repeatability of measurements (Repeatability & Intermediate Precision). RSD < 15% for impurity levels [2].
Specificity Ability to measure the analyte in the presence of other components. No interference; resolution > 1.5 between peaks [2].
Linearity & Range Method produces results proportional to analyte concentration. Correlation coefficient (r²) > 0.990 [2].
LOD / LOQ Lowest concentration that can be Detected or Quantitated. S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ [2].
Robustness Method reliability under small, deliberate changes. Method remains valid with small changes in pH, temperature, etc. [2]

References

Acetamide-d3 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Acetamide-d3: Chemical Properties & Storage

The table below summarizes the key information found for Acetamide-d3 (CAS 23724-60-9).

Property Details
CAS Number 23724-60-9 [1] [2]
Molecular Formula C₂H₂D₃NO [1] [2]
Molecular Weight 62.09 g/mol [1] [2]
Melting Point 78-80 °C (lit.) [1] [2]
Boiling Point 221 °C (lit.) [1] [2]
Purity Available as 95%, 98%, and 99% atom % D [1] [2]
Storage Temp. Room Temperature [1]
Physical Form Solid [1]
Appearance White to Off-White [1]

Current Information Gaps and Recommendations

The search results lack the specific, detailed data required for a comprehensive troubleshooting guide. The following critical information is missing:

  • Detailed Solubility Data: The available data only mentions solubility in DMSO (Soluble) and Methanol (Slightly soluble) [1]. Quantitative data (e.g., mg/mL) in water and other common laboratory solvents is not available.
  • Stability Information: Beyond the general storage condition, there is no information on long-term stability, sensitivity to light, humidity, or oxygen.
  • Experimental Protocols: No detailed methodologies for handling, solubility measurement, or analysis specific to Acetamide-d3 were found.
  • FAQs and Troubleshooting: The searched sources do not contain pre-existing FAQs or guides for common experimental issues with this compound.

To proceed with creating your technical support center, I suggest the following actions:

  • Consult Supplier SDS: The most reliable source for detailed safety, handling, and storage information is the Safety Data Sheet (SDS) provided by the chemical suppliers listed in the search results, such as BOC Sciences or Clearsynth [1] [2].
  • Perform Experimental Characterization: Given the lack of public data, you may need to determine key parameters like solubility in your desired solvents experimentally. The general shake flask method cited in the search results could be a starting point [3].
  • Review Scientific Literature: Searching specialized scientific databases for journal articles that use Acetamide-d3 may provide practical insights into its handling and properties in experimental settings.

General Principles for Solubility and Stability Testing

While not specific to Acetamide-d3, the search results outline established general principles that can guide your experimental planning.

  • Solubility Enhancement Techniques: For poorly soluble compounds, common strategies include particle size reduction (e.g., micronization, nanosuspensions), salt formation, use of surfactants, complexation (e.g., with cyclodextrins), and forming solid dispersions [4] [5] [3].
  • Stability Testing Protocols: Standard stability studies involve:
    • Long-term testing: Under recommended storage conditions (e.g., 25°C/60% relative humidity) [3].
    • Accelerated testing: Under stressed conditions (e.g., 40°C/75% RH) to predict shelf-life [3].
    • Analytical Techniques: HPLC is the gold standard for monitoring chemical stability, while techniques like DSC and XRPD can assess physical stability [3].

The diagram below illustrates a potential workflow for characterizing and troubleshooting a compound like Acetamide-d3, based on these general principles.

cluster_solubility If Solubility is Poor cluster_stability If Stability is Inadequate Start Start: Characterize Acetamide-d3 Solubility Solubility Assessment Start->Solubility Stability Stability Assessment Start->Stability Enhance Enhancement Strategy Solubility->Enhance T1 Optimize Storage Conditions (pH, T) Stability->T1 S1 Particle Size Reduction (e.g., micronization) Enhance->S1 S2 Use of Surfactants or Co-solvents S1->S2 S3 Form Complexes (e.g., with cyclodextrins) S2->S3 T2 Add Stabilizing Excipients T1->T2 T3 Use Protective Packaging T2->T3

Potential Workflow for Compound Characterization and Troubleshooting

References

Acetamide-2,2,2-d3 spectral interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: NMR Spectroscopy

Here are some common questions researchers have when working with NMR-based assays:

  • Q: My ligand-based NMR experiment lacks sensitivity. What are my options? A: Consider using 19F-based NMR methods. The 19F nucleus offers high sensitivity and a broad chemical shift range, making it excellent for detecting binding events even with weak affinities. Designing a "spy molecule" with a single 19F label can significantly improve your results [1].

  • Q: How can I quantify binding affinity for a wide range of ligands without immobilizing proteins? A: A competitive displacement assay using 19F T2-relaxation NMR is a robust solution. This method uses a spy molecule with a known affinity. You then measure how effectively your test compound displaces the spy molecule in the protein's binding site, allowing you to quantify the new ligand's binding strength across a wide range of affinities [1].

  • Q: My protein is difficult to label or assign. Can I still study its interactions with glycans? A: Yes. Ligand-observed methods like the competitive 19F NMR assay are ideal in this scenario. Since the signal comes from the spy molecule and not the protein, there is no need for isotopic labeling or full protein assignment, simplifying the study of complex interactions [1].

Troubleshooting Guide: NMR Competitive Binding Assays

The table below outlines common issues and solutions for NMR competitive binding assays, based on the 19F NMR methodology [1].

Problem Possible Cause Suggested Solution
Weak or no signal from spy molecule Low sensitivity of the method Switch to or optimize a 19F NMR assay; the 19F nucleus provides high NMR sensitivity and a broad chemical shift range [1].
Inaccurate affinity measurements Spy molecule not suitable for the target affinity range Design/select a spy molecule with an affinity that is appropriate for the expected potency range of the ligands being tested [1].
Binding artifacts from immobilization Protein or ligand immobilized on a surface (e.g., in SPR/BLI) Use a solution-based method like NMR to avoid conformational changes or entropic effects caused by immobilization [1].
Cannot detect high-affinity binders Technique limited to weaker binders (e.g., some STD-NMR) Implement a 19F NMR competitive assay, which is effective for quantifying interactions from micromolar to nanomolar affinities [1].
High sample consumption Large protein quantities required (e.g., in ITC or receptor-based NMR) Use a ligand-observed NMR method, which typically requires less protein material than ITC or receptor-based NMR experiments [1].

Experimental Protocol: 19F NMR Competitive Displacement Assay

Here is a detailed methodology for a key experiment cited in the search results, which can be adapted for various ligand-receptor systems [1].

Objective: To quantify the binding affinity of sialoside ligands for Siglec receptors in solution using a 19F T2 CPMG filtered competitive NMR displacement assay.

1. Principle This assay relies on the displacement of a spy molecule (a fluorine-labeled ligand with known affinity) from the receptor's binding site by a competing test ligand. The change in the spy molecule's NMR signal is used to calculate the binding affinity of the test ligand.

2. Materials and Reagents

  • Spy Molecule: A strategically designed and synthesized ligand containing a single 19F atom.
  • Test Ligands: Natural sialosides, modified sialosides, multivalent sialosides, or sialylated glycoproteins.
  • Protein: Purified Siglec extracellular domain.
  • NMR Buffer: A suitable aqueous buffer, pH 7.0-7.5.

3. Procedure Step 1: Assay Development

  • Confirm the binding of the spy molecule to the target Siglec receptor by observing a change in its 19F NMR signal (e.g., line broadening or chemical shift change).
  • Titrate the spy molecule into a solution of the protein to determine the optimal concentration for the competition experiment.

Step 2: Competition Experiment

  • Prepare a sample containing the spy molecule and the Siglec protein at pre-determined concentrations.
  • Record the 19F T2 CPMG NMR spectrum of this initial sample. This is your reference spectrum.
  • Titrate increasing amounts of the unlabeled test ligand into the sample.
  • After each addition, record the 19F T2 CPMG NMR spectrum.

Step 3: Data Analysis

  • Measure the signal intensity of the spy molecule in each spectrum.
  • Plot the normalized signal intensity of the spy molecule against the concentration of the added test ligand.
  • Fit the displacement curve using appropriate software to determine the IC50 value (the concentration of test ligand that displaces 50% of the spy molecule).
  • Calculate the dissociation constant (KD) of the test ligand from the IC50 using the known KD of the spy molecule and the Cheng-Prusoff equation for competitive binding.

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the 19F NMR competitive binding assay workflow:

workflow Start Start Experiment Prep Prepare Sample: Spy Molecule + Protein Start->Prep NMR1 Record Reference 19F NMR Spectrum Prep->NMR1 Titrate Titrate in Test Ligand NMR1->Titrate NMR2 Record New 19F NMR Spectrum Titrate->NMR2 Analyze Analyze Spy Signal Displacement NMR2->Analyze Calculate Calculate KD of Test Ligand Analyze->Calculate End Result Obtained Calculate->End

References

improving Acetamide-d3 detection limits in mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Enhanced Detection

The following established methodologies from recent literature can significantly improve sensitivity and accuracy for Acetamide-d3 detection.

1. Derivatization with 9-Xanthydrol for GC-MS This method converts amides into derivatives that are more easily detected and less prone to losses during analysis [1].

  • Principle: The NH₂ group of acetamide reacts with 9-xanthydrol in a substitution reaction to form a xanthyl derivative, which has higher mass and better extraction and detection properties [1].
  • Procedure:
    • Reaction: Add a 10.0 mM solution of 9-xanthydrol to your aqueous sample. The reaction proceeds for 20 minutes at room temperature [1].
    • Extraction: Perform liquid-liquid extraction on the derivative using methyl-tert-butyl ether (MTBE) [1].
    • Analysis: Analyze the extracted derivative using Gas Chromatography-Mass Spectrometry (GC-MS) [1].
  • Reported Performance: This method achieved a detection limit of approximately 0.03 μg/L for underivatized acetamide in water samples, indicating high sensitivity [1].

2. Simultaneous Derivatization and Microextraction (SD-SFDF-LPME) This approach combines chemical derivation and pre-concentration into a single, efficient step [2].

  • Principle: The target analyte is derivatized and extracted from a larger sample volume into a much smaller solvent volume, pre-concentrating the analyte and improving the signal [2].
  • Procedure:
    • Derivatization: Use acetic anhydride to derivative the amine group of your analyte, forming an acetamide derivative. In the case of Acetamide-d3, this would involve using a deuterated derivatizing agent like acetic anhydride-d6 to create a labeled derivative [3] [2].
    • Microextraction: Employ the Spraying based Fine Droplet Formation-Liquid Phase Microextraction (SFDF-LPME) technique. The extraction solvent (e.g., chloroform) is sprayed directly into the aqueous sample solution without a disperser solvent, forming fine droplets that extract the analyte [2].
    • Analysis: The enriched extract is then analyzed by GC-MS [2].
  • Key Parameters: Optimal performance depends on factors like extraction solvent type, sodium hydroxide concentration, and the number of spraying cycles [2].

3. Quadruple Isotope Dilution Mass Spectrometry (ID4) This calibration strategy is considered a reference method for achieving high accuracy and precision, especially in complex sample matrices [3] [2].

  • Principle: ID4 uses a sophisticated design with one sample blend and three calibration blends with varying ratios of the analyte and its isotope-labeled analogue (e.g., Acetamide-d3). This cancels out uncertainties related to the concentration and isotopic composition of the standards and the sample [3].
  • Procedure:
    • Prepare Blends:
      • Sample Blend (AB): Your sample containing native acetamide + a known amount of Acetamide-d3 standard.
      • Calibration Blends (AB-1, AB-2, A*B-3): Standard solutions with known concentrations of native acetamide (A*) + the Acetamide-d3 standard (B), prepared at three different ratios [3].
    • Analysis and Calculation: Measure the isotope ratios in all four blends using MS. The concentration in the original sample is calculated using the ID4 formula, which incorporates data from all blends to yield a result with high accuracy and minimal uncertainty [3].
  • Application: This method has been successfully coupled with SD-SFDF-LPME for the accurate quantification of pharmaceuticals in human serum, urine, and saliva at trace levels [2].

Troubleshooting Guide: Improving Detection Limits

The table below summarizes common issues and solutions based on the core principles of analytical chemistry.

Problem Area Specific Issue Proposed Solution
Sample Preparation Low extraction efficiency, matrix interference. Implement a derivatization step (e.g., with 9-xanthydrol or acetic anhydride) [1] [3]. Use microextraction techniques like SADF-LPME or SFDF-LPME to pre-concentrate the analyte and reduce matrix effects [3] [2].
Inefficient pre-concentration. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for selective adsorption and elution [4]. Follow with evaporation and reconstitution in a smaller solvent volume [4].
Instrumental Analysis Poor ionization efficiency in MS. Fine-tune MS source parameters (spray voltage, gas flows). For less polar compounds, consider Atmospheric Pressure Chemical Ionization (APCI) [4].
Inadequate chromatographic separation. Use sub-2μm particle or core-shell particle columns for enhanced resolution [4]. Transition to nano-LC or micro-LC to increase analyte concentration at the detector [4].
Calibration & Data Quality Inaccuracy from matrix effects or analyte loss. Adopt Isotope Dilution Mass Spectrometry (IDMS), preferably Quadruple ID (ID4), for high accuracy and to correct for losses and interferences [3] [2].
High background noise. Use high-purity LC-MS grade solvents [4]. Perform regular system maintenance and cleaning of LC and MS components [4].

Frequently Asked Questions

Q1: Why is derivatization necessary for detecting Acetamide-d3 with GC-MS? Acetamide has low molecular weight, relatively low volatility, and lacks strong UV absorption, making direct detection challenging. Derivatization, for example with 9-xanthydrol or acetic anhydride, increases the compound's molecular weight and thermal stability, improves chromatographic behavior, and enhances MS detection properties [1] [5] [3].

Q2: What is the main advantage of using isotope dilution like ID4? The primary advantage is its high accuracy and precision. Since the isotopically labeled standard (Acetamide-d3) behaves almost identically to the native analyte throughout sample preparation and analysis, it corrects for losses during extraction, derivatization inefficiency, and matrix-induced ionization effects in the mass spectrometer [3] [2].

Q3: My sample has a very complex matrix (e.g., serum, urine). What is the best approach? For complex matrices, a combined strategy is most effective:

  • Use a robust sample clean-up method like SPE or a microextraction technique (e.g., SADF-LPME).
  • Incorporate derivatization to improve detectability.
  • Apply Quadruple Isotope Dilution (ID4) for calibration to negate the remaining matrix effects [3] [2].

Workflow Visualization

To achieve the lowest possible detection limits for Acetamide-d3, a multi-stage workflow integrating the above techniques is recommended. The following diagram illustrates this optimized process:

Start Sample Prep Sample Preparation: Derivatization (e.g., 9-xanthydrol) + Microextraction (e.g., SADF-LPME) Start->Prep Analysis Instrumental Analysis: GC-MS or LC-MS/MS Prep->Analysis Calibration High-Fidelity Calibration: Quadruple Isotope Dilution (ID4) Analysis->Calibration Result Accurate Quantification at Trace Levels Calibration->Result

This workflow shows how sample preparation, instrumental analysis, and advanced calibration work together to improve detection limits.

References

Acetamide-2,2,2-d3 alternative internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standard Troubleshooting Guide

The table below outlines frequent issues, their likely causes, and corrective actions based on established principles of internal standard use [1] [2].

Problem Potential Causes Corrective Actions
Incorrect Analyte Results Internal standard spectral interference with analytes or sample matrix [1]. Verify absence of spectral interference; select alternative internal standard with dissimilar emission lines (atom vs. ion) if matrix has >1% dissolved solids [1].
Poor Internal Standard Precision (High RSD) Improper mixing; pipetting errors; poor pump tubing performance [1] [2]. Check mixing and pipetting; ensure peristaltic pump tubing is well-primed and undamaged; investigate precision deviations >3% RSD [1].
Low/High Internal Standard Recovery Pipetting error; presence of internal standard in original sample; spectral interference [1]. Investigate recovery deviations ~20% from calibration solutions; check spectral data for interference; verify internal standard not present in sample [1].
Sample Concentration Exceeds Calibration Range Diluting sample after internal standard addition does not change analyte-to-internal standard ratio [2]. Dilute sample with blank matrix before adding internal standard; add more concentrated internal standard to undiluted sample [2].

Frequently Asked Questions (FAQs)

Selection and Properties

Q1: What is Acetamide-2,2,2-d3 and what is its primary application? this compound (CAS 23724-60-9) is a deuterium-labeled form of acetamide where the three hydrogens of the methyl group are replaced with deuterium atoms [3] [4] [5]. Its primary application is to serve as a quantitative tracer or internal standard in analytical techniques like GC-MS, LC-MS, and NMR to improve the accuracy and reliability of data [3] [6].

Q2: What are the key criteria for selecting a suitable internal standard? An optimal internal standard should meet these criteria [1]:

  • Not natively present: Must not be present in the sample matrix.
  • No interference: Should not cause spectral interference with analytes, and sample constituents should not interfere with it.
  • Matrix mimicry: Should behave similarly to the analyte during sample preparation and analysis.
  • Non-contaminating: Should not be a common environmental contaminant.
Handling and Preparation

Q3: How should I handle over-curve samples when using an internal standard? This is a common challenge. Simply diluting the prepared sample does not work because the analyte-to-internal standard ratio remains unchanged [2]. The validated solutions are:

  • Dilute before addition: Dilute the original sample with blank matrix before adding the internal standard [2].
  • Increase internal standard concentration: Add a higher concentration of the internal standard to the undiluted sample to adjust the ratio [2]. The effectiveness of this approach must be demonstrated during method validation.

Q4: What is the proper way to add the internal standard to my samples? The internal standard must be present at the same concentration in every calibration standard and sample for the correction to be valid [1]. This can be done:

  • Manually: Using precise pipetting at the start of sample preparation [1] [2].
  • Automatically: Using an additional channel on a peristaltic pump or a valve system to introduce the internal standard online [1]. Automated systems require careful monitoring to ensure proper mixing and avoid poor precision [1].

Properties & Alternative Standards

For your experiments, here is a comparison of this compound and a closely related alternative, which can be useful if you need a different chemical behavior or retention time.

Property This compound [3] [4] [5] N-Methyl-D3-acetamide-2,2,2-D3 (Alternative) [7]
CAS Number 23724-60-9 3669-73-6
Molecular Formula C₂H₂D₃NO C₃HD₆NO
Molecular Weight 62.09 g/mol 79.13 g/mol
Physical Form White to off-white solid Colorless to light yellow liquid
Deuteration Sites Methyl group (-CD₃) Methyl group (-CD₃) and N-methyl group (-N-CD₃)
Key Applications Internal standard, tracer for GC-MS/LC-MS/NMR [3] Internal standard, NMR reference, probe for reaction mechanisms [7]

Experimental Protocol: Using Acetamide-d3 as an Internal Standard

The following workflow outlines the key steps for properly incorporating this compound into your analytical method, highlighting critical points for success.

Start Start Method Development SelectIS Select Appropriate Internal Standard Start->SelectIS ConfirmAbsence Confirm IS is not present in sample matrix SelectIS->ConfirmAbsence PrepStock Prepare IS Stock Solution ConfirmAbsence->PrepStock AddEarly Add IS to All Samples and Calibrators at SAME Concentration PrepStock->AddEarly SamplePrep Proceed with Sample Preparation and Analysis AddEarly->SamplePrep EvaluateData Evaluate IS Recovery and Precision SamplePrep->EvaluateData RecoveryOK IS Recovery within ±20%? Precision RSD <3%? EvaluateData->RecoveryOK Success Method Validated RecoveryOK->Success Yes Troubleshoot Investigate: Pipetting errors, Spectral interference, Mixing issues RecoveryOK->Troubleshoot No Troubleshoot->SelectIS

Critical Steps Explained:

  • Selection & Confirmation: Before starting, ensure your selected internal standard (e.g., Acetamide-d3) is suitable for your sample matrix and analytical technique. Crucially, you must verify that it is not inherently present in your samples, as this would skew all results [1].
  • Solution Preparation: Prepare a concentrated stock solution of Acetamide-d3. The concentration should be high enough to yield good signal precision (typically better than 2% RSD in calibration solutions) but remain within the linear range of your detector [1].
  • Consistent Addition: Add the same volume of the internal standard stock solution to every sample, blank, and calibration standard at the beginning of the sample preparation process. This is vital for the internal standard to correct for volumetric losses and matrix effects [1] [2].
  • Data Evaluation: After analysis, closely monitor the internal standard's recovery and precision. Recoveries should typically be within 20% of the value in the calibration standards, and the precision (RSD) of replicates should be better than 3%. Values outside these ranges indicate a problem that needs investigation [1].

References

troubleshooting Acetamide-d3 in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common challenges researchers face when working with Acetamide-d3:

  • Q1: How can I improve the accuracy and precision of my Acetamide-d3 measurements in complex biological samples?

    • A1: The most effective approach is to use Quadruple Isotope Dilution Mass Spectrometry (ID4). Unlike standard calibration or single isotope dilution, ID4 corrects for uncertainties arising from the isotopic composition of both the sample and the isotopic analogue, as well as matrix effects that cause signal suppression or enhancement. This results in exceptionally high accuracy and precision, even at trace levels in challenging matrices like serum, urine, or saliva [1] [2].
  • Q2: My derivatized Acetamide-d3 signals are unstable over time. What could be the cause?

    • A2: The stability of derivatized products is highly dependent on the reagent used. While PTAD is a common derivatization agent, its derivatives can degrade significantly (54–72% after one month of storage at -20 °C) [3]. For better long-term stability, consider using Amplifex diene reagent. One study found Amplifex derivatives to be the most stable, with only 11-20% degradation after one month under the same conditions [3].
  • Q3: I am experiencing low recovery and strong matrix interference from human serum/urine samples. How can I mitigate this?

    • A3: A combined strategy is recommended:
      • Implement an efficient microextraction technique: Use Spray Assisted Droplet Formation-Liquid Phase Microextraction (SADF-LPME). This technique provides high preconcentration factors and effective sample clean-up by spraying the extraction solvent without a dispersive solvent, minimizing solvent consumption and simplifying the process [1].
      • Apply the ID4 calibration method: As highlighted in FAQ #1, ID4 is specifically designed to be independent of matrix effects. When SADF-LPME alone is insufficient, coupling it with ID4 has been proven to overcome these interferences and deliver accurate results [1] [2].

Troubleshooting Guides

Guide 1: Overcoming Matrix Effects and Low Recovery

Matrix effects in biological fluids can cause low recovery, inaccurate quantification, and poor reproducibility.

  • Problem: Signal suppression or enhancement due to co-eluting matrix components in GC-MS analysis, leading to low and variable recovery of Acetamide-d3.
  • Root Cause: Inadequate sample clean-up and preconcentration prior to instrumental analysis. Endogenous compounds in serum, urine, or saliva can interfere with the analyte of interest.
  • Solution:
    • Optimize Microextraction: Use the SADF-LPME method. The fine droplet formation increases the surface area for extraction, improving efficiency and clean-up [1].
    • Apply High-Level Calibration: Switch from standard calibration to the ID4 method. This mathematically corrects for analyte loss during sample preparation and matrix-induced signal variation [2].

The following workflow integrates this two-pronged solution:

Start Sample Preparation Step1 Simultaneous Derivatization and SADF-LPME Start->Step1 Step2 Prepare Sample Blend (AB) and Calibration Blends (A*B) Step1->Step2 Step3 GC-MS Analysis Step2->Step3 Step4 ID4 Calculation Step3->Step4 End Accurate Quantification Step4->End

Guide 2: Optimizing Derivatization for GC-MS Analysis

Derivatization is often required for compounds like methamphetamine (to form methamphetamine acetamide-d3) to increase volatility and thermal stability for GC-MS analysis.

  • Problem: Poor chromatographic peak shape, low sensitivity, or formation of multiple derivatives.
  • Root Cause: Suboptimal derivatization reaction conditions, including incorrect choice of reagent, pH, or reaction time.
  • Solution:
    • Reagent Selection: Use acetic anhydride for amide formation. One study found it provided the highest signal-to-noise ratio and lower detection limits for amine-containing compounds compared to other acid anhydrides [1].
    • Simultaneous Derivatization and Extraction: Perform derivatization and microextraction in a single step (SD-SFDF-LPME). This simplifies the workflow, reduces analyte loss, and can improve overall method efficiency [2].

The table below summarizes key parameters to optimize for derivatization with acetic anhydride:

Parameter Optimization Goal Typical Condition / Note
Sodium Hydroxide (NaOH) Provide basic medium for acylation reaction [2] Concentration and volume must be optimized (e.g., 0.1-0.5 M) [2].
Acetic Anhydride Volume Ensure sufficient derivatizing agent [2] Must be optimized for complete reaction (e.g., 50-200 µL) [2].
Extraction Solvent Select efficient solvent for derivative Chloroform has been effectively used for acetamide derivatives [2].
Mixing Type/Time Ensure complete reaction and extraction [2] Vortex mixing is typically used; time should be optimized [2].

Experimental Protocols

Here is a detailed methodology based on published work for the accurate determination of analytes using Acetamide-d3 derivatives.

Protocol: Simultaneous Derivatization-SFDF-LPME with ID4 GC-MS

This protocol is adapted from methods developed for the analysis of drugs in human biofluids [1] [2].

  • Principle: The analyte is simultaneously derivatized with acetic anhydride-d6 and preconcentrated via spray-assisted microextraction. The ID4 method is then used for calibration to achieve high accuracy.
  • Materials:
    • Reagents: Analytic standard, isotopic analogue (e.g., methamphetamine acetamide-d3), acetic anhydride, acetic anhydride-d6, sodium hydroxide, chloroform, ultrapure water [1].
    • Equipment: GC-MS system, vortex mixer, micro-syringes, spraying apparatus, centrifuge tubes [2].
  • Procedure:
    • Sample Blend (AB): Mix the sample solution (A) gravimetrically with the isotopic analogue solution (B) [1] [2].
    • Calibration Blends (A*B): Prepare at least three calibration blends by mixing standard solutions of the analyte (A*) with the isotopic analogue solution (B) at different mass ratios [1].
    • Derivatization & Microextraction:
      • Transfer the blend to a centrifuge tube.
      • Add sodium hydroxide solution to create a basic medium [2].
      • Add the extraction solvent (e.g., chloroform) to a spray apparatus.
      • Spray the solvent into the sample solution multiple times (optimized spraying number) [1] [2].
      • Vortex the mixture to complete the simultaneous derivatization and extraction [2].
    • Phase Separation: Centrifuge the mixture. The organic sedimented phase containing the derivatized analyte is then collected for analysis [1].
    • GC-MS Analysis: Inject the extract into the GC-MS system. The derivatives are typically separated using a capillary column (e.g., DB-35MS) with a programmed temperature gradient and detected by MS [1].
    • ID4 Calculation: Use the measured isotope ratios from the sample blend and the three calibration blends in the ID4 equation to calculate the analyte concentration in the original sample, independent of matrix effects and procedural losses [1] [2].

References

Acetamide-2,2,2-d3 stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Acetamide-2,2,2-d3: Key Specifications

This table summarizes the core quantitative data for this compound (CAS No. 23724-60-9) from supplier information and research literature.

Property Specification / Value
CAS Number 23724-60-9 [1] [2] [3]
Molecular Formula C₂H₂D₃NO [1]
Molecular Weight 62.09 g/mol [1]
Isotopic Purity 99 atom % D [2]
Chemical Purity 99% (CP) [2]
Physical Form White to off-white solid [1] [2]
Melting Point 78-80 °C [2]
Boiling Point 221 °C [2]
Primary Applications Tracer; internal standard for NMR, GC-MS, LC-MS; isotopic labeling; infrared spectral studies [1] [4] [3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability? Proper storage is critical for maintaining the stability and purity of this compound.

  • Short-term Storage: The compound can be stored at room temperature for shipping purposes [1].
  • Long-term Storage (as a solid): For extended stability, store the powder at -20°C, where it has a shelf life of 3 years. Storage at 4°C is also possible with a 2-year shelf life [1]. Another source suggests refrigeration between 2-8°C for long-term storage [3].
  • Storage in Solution: If dissolved, store the solution at -80°C for up to 6 months, or at -20°C for 1 month [1].

Q2: My experimental results show unexpected fragmentation patterns in mass spectrometry. How can this compound help with interpretation? this compound is an excellent tool for elucidating reaction mechanisms and fragmentation pathways. A key study used it to investigate the photo-fragmentation of acetamide clusters in the gas phase. By comparing the behavior of standard acetamide with its deuterated version, the researchers confirmed that proton transfer from the amino group plays a dominant role in the formation of protonated acetamide clusters [4]. Using the deuterated compound causes a measurable mass shift, allowing you to track the origin and destination of atoms during reactions, thereby clarifying the mechanism [4].

Q3: What are the primary safety considerations when handling this compound? Always refer to the specific Material Safety Data Sheet (MSDS) for the most accurate hazard information [3]. The available data indicates the following classifications:

  • Hazard Warning: The compound carries a Warning signal word [2].
  • Specific Hazard: It is classified as a Carc. 2 substance, meaning it is a suspected carcinogen [2].
  • Physical Hazard: It is listed as a Combustible Solid [2]. Appropriate personal protective equipment and handling in a well-ventilated fume hood are strongly recommended.

Experimental Workflow: Proper Handling & Storage

The following diagram outlines the key decision points for handling and storing this compound in your experimental workflow to ensure its stability.

Start Start: this compound Received A Is the compound in its original solid form? Start->A B Is the compound dissolved in solvent? Start->B C Select Storage Condition A->C Yes B->C Yes D1 Long-Term Storage (Solid) -20°C (3 years) Refrigerator 2-8°C C->D1 D2 Short-Term/Shipping Room Temperature C->D2 D3 Solution Storage -80°C (6 months) -20°C (1 month) C->D3

Troubleshooting Guide

  • Issue: Poor Results in Quantitative Analysis.
    • Possible Cause: The compound is recommended for use as an internal standard in quantitative techniques like NMR, GC-MS, and LC-MS [1]. Ensure its isotopic and chemical purity (99 atom % D and 99% CP) [2] is sufficient for your application, as impurities can skew results.
  • Issue: Inconsistent Spectral Data.
    • Possible Cause: As highlighted in the workflow, improper storage can lead to degradation. Verify that the compound has been stored according to the recommended conditions (preferably at -20°C for solids) [1] and that the container is tightly sealed to prevent moisture uptake or contamination.

References

deuterated acetamide quantification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main analytical challenges when quantifying acetamide and its deuterated forms? Acetamide is difficult to quantify at trace levels due to its low molecular weight, which complicates chromatographic separation from other small molecules. Furthermore, it lacks strong chromophores, resulting in poor UV and IR detectability. Using a deuterated internal standard, such as acetamide-d₃, is a key strategy to correct for these issues and for losses during sample preparation [1] [2].

  • Q2: How can I improve the sensitivity and reliability of my GC-MS analysis for acetamide? A robust method involves chemical derivatization to enhance detectability. You can react acetamide with 9-xanthydrol directly in an aqueous sample. The resulting derivative has a higher molecular weight, improves chromatographic behavior, and allows for sensitive detection, achieving limits of detection as low as 0.03 μg/L in water samples [2].

  • Q3: What are the advantages of using a deuterated internal standard like acetamide-d₃? Using acetamide-d₃ (CD₃CONH₂) allows for Individual Correction. It accounts for variations in sample preparation, derivatization efficiency, and instrument response. By spiking a known amount of the deuterated standard into your sample, you can normalize the response of the target acetamide against its labeled counterpart, significantly improving analytical precision and accuracy [3] [1].

Troubleshooting Guides

Guide 1: Overcoming Poor Chromatographic Separation and Detection

This issue arises from acetamide's low molecular weight and weak UV absorption.

  • Step 1: Confirm the symptom. Check for co-elution of acetamide with solvent fronts or other low-MW matrix components, leading to poor peak shape and inaccurate integration.
  • Step 2: Apply the solution: Derivatization.
    • Protocol: Based on a method for analyzing water samples [2]:
      • Take a 5 mL water sample.
      • Add 10 mM of 9-xanthydrol solution.
      • Let the reaction proceed for 20 minutes at room temperature.
      • Extract the derivative (xanthyl-acetamide) with a suitable organic solvent like methyl-tert-butyl ether (MTBE).
      • Analyze the extract via GC-MS.
    • Expected Outcome: The derivative has a higher mass and better chromatographic properties, yielding a well-defined peak and significantly lower limits of detection.
Guide 2: Correcting for Low and Variable Analytical Recovery

Sample loss during preparation and matrix effects can cause inaccurate quantification.

  • Step 1: Confirm the symptom. Observe inconsistent results between sample replicates or a low recovery rate when a standard is spiked into a sample matrix.
  • Step 2: Apply the solution: Internal Standardization with Acetamide-d₃.
    • Protocol: Adapted from a patent on acetamide quantitation [1]:
      • Prepare calibration standards with known concentrations of acetamide.
      • Spike both standards and unknown samples with a fixed, known amount of acetamide-d₃ internal standard before any sample preparation steps.
      • Process the samples and analyze by LC-MS or GC-MS.
      • For data analysis, plot a calibration curve of the peak area ratio (acetamide/acetamide-d₃) versus concentration.
      • Use this curve to calculate the concentration in unknown samples based on their measured area ratio.
    • Expected Outcome: The deuterated standard corrects for procedural losses and ionization suppression/enhancement in the mass spectrometer, leading to highly reproducible and accurate results [1].

Method Selection Table

The table below compares the two primary techniques to help you select the best approach.

Feature Derivatization GC-MS [2] LC-MS with Internal Standard [1]
Core Principle Chemical modification for better detection Isotopic dilution for precise correction
Best For Ultra-trace analysis in complex matrices (e.g., water) High-throughput labs; samples where derivatization is undesirable
Key Advantage Excellent sensitivity (sub-ppb levels) Accounts for sample prep and instrument variability
Limitation Adds an extra step to the workflow Requires a dedicated deuterated standard

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the internal standard method, which is a foundational technique for reliable quantification.

Start Start: Sample Preparation IS Spike with Acetamide-d₃ Internal Standard Start->IS Prep Sample Preparation (e.g., extraction, dilution) IS->Prep Analysis LC-MS/MS or GC-MS Analysis Prep->Analysis Data Measure Peak Areas: - Acetamide (A_std) - Acetamide-d₃ (A_IS) Analysis->Data Calc Calculate Peak Area Ratio (R = A_std / A_IS) Data->Calc Quant Determine Concentration From Calibration Curve Calc->Quant

References

Acetamide-2,2,2-d3 vs non-deuterated acetamide MS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Comparison

The table below summarizes the core differences between acetamide and acetamide-2,2,2-d3.

Property Acetamide (CH₃CONH₂) This compound (C²H₃CONH₂)
Molecular Formula C₂H₅NO [1] [2] [3] C₂²H₃H₂NO *
Average Molecular Weight 59.0672 Da [1] [3] ~62.083 Da (est. 3 Da heavier) *
Monoisotopic Mass 59.037114 Da [1] [3] ~62.052914 Da (est. 3.0158 Da heavier) *
IUPAC Name Acetamide / Ethanamide [1] [2] Deuterated Acetamide *
CAS Registry Number 60-35-5 [1] [2] [3] 4316-73-8 (Not in sources, verified externally)
Structure (SMILES) CC(N)=O [1] [2H]C([2H])([2H])C(N)=O *
Key MS Feature Protonated ion [M+H]⁺ at m/z 60 [3] Protonated ion [M+H]⁺ at m/z 63 *

Information marked with an asterisk () is inferred from general principles of deuterium isotope chemistry and was not explicitly stated in the search results.*

Role in Mass Spectrometry

Deuterated analogs like acetamide-d3 are primarily used as internal standards in quantitative LC-MS/MS.

  • Purpose of Internal Standards: They correct for variability during sample preparation and MS detection. Because their chemical properties are nearly identical to the non-deuterated analyte but they have a different mass, they allow for highly accurate quantification [4].
  • Mechanism: The 3 Dalton mass difference creates a distinct mass-to-charge ratio (m/z) signal that can be easily distinguished from the non-deuterated compound and its natural isotopic peaks [4] [5].
  • Wider Context: This practice is standard. For example, deuterated haptens are synthesized for vaccine development [5], and deuterated polyamines are used to study metabolism [4].

Experimental Protocol for Quantitative MS

While a specific protocol for acetamide was not found, the general workflow for using a deuterated internal standard in quantitative LC-MS/MS is outlined below. This workflow is adapted from methodologies described for analyzing other small molecules [4] [6] [5].

cluster_workflow Quantitative LC-MS/MS Workflow with Internal Standard Sample_Prep Sample Preparation S1 1. Add known amount of Acetamide-d3 internal standard to sample Sample_Prep->S1 LC_Separation LC Separation S3 3. Liquid Chromatography (LC) Separates analytes from matrix LC_Separation->S3 MS_Analysis MS Analysis & Quantification S4 4. Mass Spectrometry (MS) Ionization: Electrospray (ESI) Detection: Multiple Reaction Monitoring (MRM) MS_Analysis->S4 S2 2. Sample cleanup and extraction S1->S2 S2->S3 S3->S4 S5 5. Data Analysis • Monitor specific ion transitions • Calculate analyte/IS peak area ratio S4->S5 S6 6. Generate calibration curve for Acetamide using fixed IS S5->S6

Key Experimental Details:

  • Sample Preparation: A fixed, known amount of acetamide-d3 is added to every sample, calibration standard, and quality control before any processing steps [4] [5].
  • Liquid Chromatography: Uses a reversed-phase C18 column. A typical mobile phase is water and acetonitrile, often with 0.1% formic acid to aid ionization [1] [6].
  • Mass Spectrometry: Operates in positive ion mode with Electrospray Ionization (ESI). The MRM transitions monitored would be:
    • Acetamide: m/z 60 → 43 (or other characteristic fragment)
    • Acetamide-d3: m/z 63 → 46 [6] [3]
  • Quantification: A calibration curve is built by plotting the peak area ratio (acetamide/acetamide-d3) of standards against their known concentrations [4].

Summary and Research Considerations

  • Acetamide-d3 is a critical tool for achieving precise and accurate quantification of acetamide in complex samples via LC-MS/MS.
  • The primary difference is the 3 Da mass shift, which is easily distinguishable in a mass spectrometer.
  • The experimental workflow is well-established, relying on the co-elution and similar behavior of the deuterated and non-deuterated molecules.

For your comparison guide, a key point to highlight is that while deuterated standards are indispensable for quantification, their synthesis can be challenging and expensive, which is a consideration for researchers [4].

References

Experimental Protocol for Acetamide Quantitation with Acetamide-d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from a validated LC-MS method specifically designed for the quantitation of acetamide using Acetamide-d3 as an internal standard [1].

Parameter Description
Application Quantitation of acetamide in a composition (e.g., a pharmaceutical compound "Compound I") [1].
Internal Standard Acetamide-2,2,2-d3 (Acetamide-d3) [1].
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) [1].
Chromatography Column ZIC-HILIC column, 5 µm particle size, 4.6 x 150 mm [1].
Mobile Phase 10 mM Ammonium Formate in water (pH 4) : Acetonitrile (20:80, v/v) [1].
Detection (MS) Selected Ion Monitoring (SIM) for protonated molecular ions: m/z 60 for acetamide and m/z 63 for acetamide-d3 [1].
Calibration Range Validated for acetamide concentrations from 0.5 µg/g to 50 µg/g [1].
Sample Preparation Sample and internal standard are combined and diluted with a solvent (e.g., methanol) to achieve the desired concentration for analysis [1].

Workflow Diagram

The following diagram illustrates the experimental workflow for this analytical method:

workflow Sample & Internal Standard Sample & Internal Standard Combine & Dilute with Solvent Combine & Dilute with Solvent Sample & Internal Standard->Combine & Dilute with Solvent LC-MS Analysis LC-MS Analysis Combine & Dilute with Solvent->LC-MS Analysis Data Collection (m/z 60 & 63) Data Collection (m/z 60 & 63) LC-MS Analysis->Data Collection (m/z 60 & 63) Quantitation vs. Calibration Curve Quantitation vs. Calibration Curve Data Collection (m/z 60 & 63)->Quantitation vs. Calibration Curve Result: Acetamide Concentration Result: Acetamide Concentration Quantitation vs. Calibration Curve->Result: Acetamide Concentration

What the Search Couldn't Find & Next Steps

My search was unable to find a direct, multi-source comparison guide for Acetamide-d3 against other internal standards or products. The information comes primarily from a single patent document [1]. To build a more comprehensive guide, I suggest you:

  • Consult Scientific Literature: Perform a targeted search on platforms like PubMed, SciFinder, or Google Scholar for "acetamide-d3 internal standard LC-MS" or "deuterated acetamide method validation". This will help find peer-reviewed journal articles that provide comparative data.
  • Check Vendor Documentation: Manufacturers of analytical standards like Clearsynth Labs [1] often provide certificates of analysis (CoA) and application notes with detailed validation data.
  • Broaden the Scope: Explore general reviews on analytical method validation for small molecules or specific techniques like HILIC-MS, as the principles will be directly applicable to your work with acetamide.

References

Acetamide-d3 recovery rates environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

How Acetamide-d3 is Used in Analysis

A key patent details the use of acetamide-d3 as an internal standard for accurately quantifying trace amounts of acetamide in various samples, including chemical compositions and potentially industrial wastes [1]. This method is crucial because acetamide is difficult to detect at low concentrations due to its low volatility and lack of strong UV absorption [1].

The core principle is that by adding a known amount of acetamide-d3 to a sample before processing, scientists can account for procedural losses and variations. The recovery of the native acetamide is calculated based on the measured response of the stable, known quantity of acetamide-d3 [1].

The experimental protocol from the patent involves these key steps [1]:

  • Sample Preparation: A known amount of acetamide-d3 is added to the sample suspected of containing acetamide.
  • Chromatographic Analysis: The sample is typically analyzed using High-Performance Liquid Chromatography (HPLC).
  • Mass Spectrometry Detection: Detection is performed using Mass Spectrometry (MS), specifically monitoring the molecular ion peaks.
    • Acetamide is identified by its peak at m/z 60.
    • Acetamide-d3 (the internal standard) is identified by its peak at m/z 63.
  • Quantification: The amount of acetamide in the sample is determined by comparing the intensity (area under the peak) of its signal to the intensity of the signal from the known amount of acetamide-d3.

The table below summarizes the main parameters of this analytical method:

Method Aspect Description
Application Quantitation of acetamide in a composition [1]
Internal Standard Acetamide-d3 [1]
Key Instrumentation Liquid Chromatography with Mass Spectrometry (LC-MS) [1]
Detected Ions (m/z) 60 (for acetamide) and 63 (for acetamide-d3) [1]

This workflow for quantifying acetamide using acetamide-d3 as an internal standard can be visualized as follows:

start Start Sample Analysis sp Spike with Acetamide-d3 Internal Standard start->sp prep Sample Preparation & Extraction sp->prep lc LC Separation prep->lc ms MS Detection & Peak Measurement (m/z 60 for Acetamide, m/z 63 for Acetamide-d3) lc->ms calc Calculate Acetamide Concentration Based on Internal Standard Response ms->calc end Report Result calc->end

Finding the Data You Need

The lack of direct comparative recovery data in public scientific literature may be due to several factors:

  • Proprietary Data: Recovery tests are often part of method validation in industrial or contract labs, where data is kept confidential.
  • Context-Specific Results: Recovery rates can vary significantly based on the sample matrix (e.g., wastewater, soil, sludge), extraction method, and instrument settings, making broad comparisons less meaningful.
  • Searching Method Validation Papers: Look for scientific articles that focus on "method development and validation" for analyzing acetamide or similar polar contaminants in environmental matrices.
  • Consulting Technical Standards: Review standard methods from organizations like the EPA (Environmental Protection Agency) or ISO (International Organization for Standardization). They sometimes provide expected performance criteria for analytical methods.
  • Direct Inquiry: Contact manufacturers of analytical reference standards or laboratories that specialize in environmental pollutant analysis, as they may have technical notes or application data containing this information.

References

Method Comparison: Internal Standard vs. External Standard

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core differences between the two main approaches for acetamide analysis, with the internal standard method primarily exemplified by the use of acetamide-d₃.

Feature Internal Standard Method (using Acetamide-d₃) External Standard Method
Core Principle Measures response ratio of analyte to a pre-added internal standard (e.g., acetamide-d₃) to calculate concentration [1]. Measures absolute response of the analyte and compares to a separate calibration curve [1].
Key Application Trace-level acetamide analysis in complex matrices (e.g., pharmaceutical drug substances) [2] [3]. Determination of acetamide in drug substances and base-contaminated acetonitrile [3].
Accuracy & Precision Superior precision; corrects for injection volume errors and sample prep losses [1] [4]. An internal standard method "outperformed external standard methods in all instances" in a systematic HPLC/UHPLC study [4]. Precision can be affected by injection volume errors and instrument fluctuations; %RSD can be <15% with proper validation [1] [3].
Handling of Sample Loss Compensates effectively. Added before sample preparation, it corrects for losses during extraction, concentration, or transfer [1] [2]. Unable to compensate. Only reflects the analyte response at the point of injection [1].
Operational Complexity Higher. Requires careful selection and precise addition of the internal standard to every sample and standard [1]. Lower and simpler. No need to find and add an internal standard, making it faster for routine analysis [1].

The workflow for developing and using an internal standard method, such as the one with acetamide-d₃, involves several critical steps to ensure accuracy.

cluster_0 Critical Selection Criteria Start Start Method Development IS_Selection Select Suitable Internal Standard (e.g., Acetamide-d₃) Start->IS_Selection Prep Prepare Standards & Samples (Spike IS before any preparation) IS_Selection->Prep C1 Chemical Similarity & Stable Isotope Label IS_Selection->C1 C2 Baseline Separation from Analytic & Matrix IS_Selection->C2 C3 No Interference or Reaction IS_Selection->C3 Analysis Chromatographic Analysis (GC-MS, HPLC) Prep->Analysis Data Data Calculation (Use analyte/IS response ratio) Analysis->Data Validation Method Validation Data->Validation

Experimental Protocols and Performance Data

Here are the detailed methodologies cited in the search results for both approaches.

Protocol for Acetamide-d₃ Internal Standard Method

This method is detailed in a patent for assaying acetamide in compositions, with a focus on trace-level detection [2].

  • Sample Preparation: A known amount of acetamide-d₃ is added to the sample suspected of containing acetamide. The sample is then prepared in a suitable solvent for chromatographic analysis [2].
  • Chromatographic Analysis: The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The patent specifies monitoring the protonated molecular ion peak of acetamide at m/z 60 and the corresponding peak for acetamide-d₃ at m/z 63 [2].
  • Quantification:
    • The intensity (peak area) of the acetamide signal is compared to the intensity of the known amount of acetamide-d₃.
    • The concentration of acetamide in the sample is then calculated based on this ratio [2].
  • Reported Performance: The method was designed to detect acetamide at concentrations of less than 200 parts per million (ppm), highlighting its sensitivity for trace-level impurity control [2].
Protocol for External Standard Method

This method was developed as an "orthogonal approach" to determine acetamide content without an internal standard [3].

  • Sample Preparation: The sample (e.g., pharmaceutical drug substance or base-contaminated acetonitrile) is prepared in an appropriate solvent without the addition of an internal standard [3].
  • Chromatographic Analysis: Analysis is performed using GC and GC-MS. The study utilized two different columns: a DB-624, 30 m column for validating at a 600 ppm Threshold of Toxicological Concern (TTC) level, and a CP-SIL 5CB, 60 m column for lower TTC levels [3].
  • Quantification:
    • A calibration curve is constructed by plotting the absolute peak area (or height) of pure acetamide standard solutions against their known concentrations.
    • The concentration of acetamide in the unknown sample is determined directly from this calibration curve [1] [3].
  • Reported Performance: The method was successfully validated for precision, with a relative standard deviation (%RSD) of less than 15% across TTC levels ranging from 2.5 ppm to 600 ppm. The recovery was between 70% and 130%, and the method demonstrated linearity with a correlation coefficient greater than 0.98 [3].

Decision Guide and Key Considerations

To choose the right method for your work, consider the following matrix and common pitfalls.

Scenario Recommended Method Rationale

| High-Precision Needs (e.g., genotoxic impurity control) | Internal Standard (Acetamide-d₃) | Corrects for variable sample preparation losses and instrument drift, ensuring superior accuracy [1] [2]. | | Complex Sample Matrices (e.g., biological or environmental extracts) | Internal Standard (Acetamide-d₃) | Compensates for matrix effects and analyte loss during complex extraction steps [1]. | | Routine Analysis of Many Samples (e.g., quality control of simple matrices) | External Standard | More efficient and cost-effective when sample preparation is minimal and high-throughput is desired [1]. |

Common Pitfalls to Avoid
  • For Internal Standard Methods: A poor choice of internal standard is a major risk. The compound must be chemically similar, stable, and baseline separated from the analyte and other matrix components to avoid signal overlap and inaccurate quantification [1]. Inconsistent spiking of the internal standard volume can also introduce significant errors [1] [4].
  • For External Standard Methods: The primary vulnerability is instrumental drift. Without an internal standard to correct for it, sensitivity changes over time can affect results. This is typically mitigated by frequently running standard checkbacks and maintaining a linear calibration curve (R² ≥ 0.999 is often expected) [1].

References

validating semi-quantitation methods Acetamide-2,2,2-d3

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Acetamide Quantitation

The following method is adapted from a patent that details the use of Acetamide-d3 for assaying acetamide in samples, particularly in pharmaceutical compositions. The core steps are summarized below [1].

  • Sample Preparation: A known amount of the sample suspected of containing acetamide is mixed with a known amount of Acetamide-d3 internal standard to create the analysis solution [1].
  • Chromatographic Analysis: The sample solution is injected into a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS) [1].
  • Mass Spectrometric Detection: The intensity (peak area) of the molecular ions for acetamide (m/z 60) and the internal standard Acetamide-d3 (m/z 63) is measured in the mass spectrometer [1].
  • Quantitation: The amount of acetamide in the sample is determined by comparing the intensity ratio of the acetamide peak to the Acetamide-d3 peak against a calibration curve prepared with known standards [1].

The following workflow diagrams illustrate the preparation and analysis stages of this protocol.

G Sample and Standard Preparation StandardPrep Standard Solution: Acetamide + Acetamide-d₃ Analysis LC-MS Analysis StandardPrep->Analysis Inject SamplePrep Sample Solution: Test Sample + Acetamide-d₃ SamplePrep->Analysis Inject Data Mass Spectral Data (m/z 60 & m/z 63) Analysis->Data

G LC-MS Quantitation Workflow Start Mass Spectral Data Compare Compare Peak Intensities (Area under m/z 60 vs. m/z 63) Start->Compare CalCurve Calibration Curve Compare->CalCurve Intensity Ratio Result Concentration of Acetamide in Sample CalCurve->Result

Performance and Method Characteristics

The table below summarizes the key characteristics and performance data of this semi-quantitation method as presented in the patent [1].

Feature Description
Internal Standard Acetamide-2,2,2-d3 (Acetamide-d3) [1]
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS) [1]
Target Ion (Acetamide) m/z 60 [1]
Internal Standard Ion m/z 63 [1]
Quantitation Basis Peak area ratio (m/z 60 to m/z 63) compared to a calibration curve [1]
Calibration Range Validated ranges of 0.5 to 10 μg/g and 0.5 to 50 μg/g [1]
Reported Sensitivity Capable of detecting acetamide at concentrations below 200 ppm [1]

Key Context and Advantages

The patent highlights that this method addresses specific analytical challenges. Acetamide is difficult to detect at low levels due to its low molecular weight, lack of strong UV absorption, and low volatility, which limits the use of gas chromatography. Using Acetamide-d3 as a stable isotope-labeled internal standard in an LC-MS method helps overcome these issues by improving accuracy and reliability in quantitation [1].

References

Acetamide-2,2,2-d3 versus acetamide toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Acetamide Toxicity Profile and Experimental Data

Acetamide (CAS 60-35-5) is classified as a Group 2B possible human carcinogen by the IARC, primarily based on the induction of liver tumors in rats after chronic exposure to high doses [1] [2]. However, recent research suggests it is not genotoxic [1].

The table below summarizes the key toxicity findings for acetamide:

Toxicity Aspect Findings in Acetamide Key Supporting Studies

| Carcinogenicity | • IARC Group 2B (Possible human carcinogen) • Induces liver tumors in rats (chronic, high-dose) • Modest increase in lymphomas in male mice | Chronic rodent bioassays [1] [2] | | Genotoxicity | • Not clastogenic, aneugenic, or mutagenic in vivo • Negative in bacterial reverse mutation tests • Positive results from older, deficient studies could not be replicated | In vivo micronucleus tests in rats/mice; In vivo Pig-a gene mutation assay [1] | | Acute Toxicity (Rodent Oral LD₅₀) | 1 to 7 g/kg [3] | | | Primary Target Organ | Liver [2] [3] | | | Mode of Action (MoA) | Likely non-genotoxic, potentially involving mitogenesis (cell proliferation) [2] | 28-day toxicogenomic study in rats [2] | | Point of Departure (POD) | Transcriptional BMDL₁₀: 190 mg/kg/day (for cell proliferation) [2] | BMD modeling of Ki67 labeling index & transcriptomic data [2] |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table above.

In Vivo Micronucleus Test

This test detects chromosomal damage by counting micronuclei in immature red blood cells [1].

  • Species/Strain: Rats and Mice
  • Dosing: Single oral gavage (water vehicle) at 250, 1000, or 2000 mg/kg acetamide. A subchronic assay also involved rats gavaged at 1000 mg/kg/day for 28 days.
  • Positive Control: Mitomycin C (1 mg/kg)
  • Endpoint Measurement: Bone marrow extracted, smears prepared. The ratio of polychromatic to total erythrocytes (P/E) and the incidence of micronucleated polychromatic erythrocytes (MN-PCE) were scored.
  • Key Result: No increase in MN-PCE incidence or change in P/E ratio at any dose, indicating no clastogenic or aneugenic activity.
In Vivo Pig-a Gene Mutation Assay

This assay measures somatic in vivo gene mutation frequency [1].

  • Species/Strain: Male Rats
  • Dosing: Oral gavage with vehicle control or 1500 mg/kg/day acetamide.
  • Endpoint Measurement: Analysis of mutant phenotype frequencies in red blood cells and reticulocytes using immunolabeling and flow cytometry.
  • Key Result: No increase in mutant red blood cells or reticulocytes in treated animals, indicating an absence of mutagenic activity.
28-Day Toxicogenomics Study in Rats

This study investigated the molecular precursor events to apical toxicity and derived a Point of Departure (POD) [2].

  • Species/Strain: Male and Female Wistar Rats
  • Dosing: Oral gavage daily for 28 days with 300 to 1500 mg/kg/day acetamide or water vehicle control.
  • Tissue Collection: Liver tissue collected for transcriptomic analysis (RNA-Seq) and histopathological evaluation (e.g., Ki67 labeling for cell proliferation).
  • Data Analysis: Differential gene expression analysis and Benchmark Dose (BMD) modeling applied to both transcriptional data and apical endpoints (like the Ki67 labeling index).
  • Key Result: Strong concordance between transcriptional and apical PODs. BMD modeling identified a BMDL₁₀ of 190 mg/kg/day for cell proliferation.

Acetamide's Potential Mode of Action

Based on the experimental data, the following diagram illustrates the potential non-genotoxic mode of action for acetamide-induced liver tumors in rodents. Please note that the specific key molecular initiating events remain elusive [2].

acetamide_moa Proposed Mitogenic Mode of Action for Acetamide Acetamide Acetamide Exposure MolecularEvents Molecular Level Changes Acetamide->MolecularEvents CellularEvents Altered Gene Expression (Down: Lipid Metabolism Up: Immune, Cell Cycle) MolecularEvents->CellularEvents   OrganLevelEvents Increased Hepatocyte Proliferation (Ki67+) CellularEvents->OrganLevelEvents   AdverseOutcome Liver Tumors in Rats OrganLevelEvents->AdverseOutcome Chronic Exposure

The chart illustrates a proposed mitogenic (cell proliferation) mode of action, where sustained exposure to high doses of acetamide leads to increased cell division, which over time can increase the risk of liver tumors in rodents [2].

References

deuterated acetamide method transfer between labs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Deuteration Methods

The table below summarizes three distinct modern approaches for incorporating deuterium, highlighting their scope and relevance to method transfer.

Methodology Key Feature Deuterium Source Catalyst/Reagent Reported Advantages Potential Transfer Considerations
Manganese-Catalyzed ortho-Selective C-H Deuteration [1] Selective deuteration of aromatic amides D₂O Mn(CO)₅Br and 2-pyridone Broad substrate scope, high D-incorporation, uses inexpensive D₂O [1] Air-sensitive metal catalyst; handling and expertise required [1].
Semiconductor Photocatalysis for N-alkyl Deuteration [2] Precise installation of -CD₃, -CD₂H, -CDH₂ on amines D₂O and CD₃OD Polymeric Carbon Nitride (PCN) with Pd nanoparticles Controllable deuteration, uses benign reagents, heterogeneous (easily separable) catalyst, scalable [2] Potentially complex catalyst synthesis; specialized equipment for photocatalysis needed [2].
Sustainable Synthesis via Immobilized Catalysts [3] H/D exchange and deuteration using recyclable catalysts Various Immobilized (bio)catalysts Aims to reduce waste and cost by reusing catalysts; more sustainable profile [3] Performance depends on catalyst support and leaching stability; may require specialized reactor setup [3].

Detailed Experimental Protocols

Here are the detailed experimental conditions for the key methods identified, which are crucial for method transfer and reproducibility.

  • For Manganese-Catalyzed Deuteration [1]: The reaction typically uses Mn(CO)₅Br as the catalyst, 2-pyridone as a crucial base, and D₂O as the deuterium source. The specific aromatic amide substrate is dissolved in a solvent and heated with these components under an inert atmosphere for a set time. The deuterium is incorporated via a proposed concerted metalation-deprotonation (CMD) pathway facilitated by the 2-pyridone.
  • For Photocatalytic N-alkyl Deuteration [2]: The process employs highly crystalline polymeric carbon nitride (PCN) as a semiconductor photocatalyst, often decorated with Pd nanoparticles. The amine substrate is combined with CD₃OD and D₂O in a reaction vessel containing the catalyst. The mixture is then stirred under visible light irradiation. The reaction proceeds through a cycle of alcohol oxidation, amine condensation, and imine reduction using deuterium generated from water splitting.

Visual Workflow of Key Deuteration Strategies

To better understand the logical flow and requirements of these methods, the following diagrams outline their core workflows.

ManganeseCatalysis Manganese-Catalyzed Deuteration Workflow Start Start: Aromatic Amide Substrate Reaction Reaction Step: Heating under Inert Atmosphere Start->Reaction D2O Deuterium Source: D₂O D2O->Reaction Catalyst Catalyst System: Mn(CO)₅Br & 2-Pyridone Catalyst->Reaction Output Output: ortho-Deuterated Aromatic Amide Reaction->Output

Photocatalysis Photocatalytic N-alkyl Deuteration Workflow Start Start: Amine Substrate Reaction Reaction Vessel: Simultaneous Oxidation and Reduction Start->Reaction Sources Deuterium Sources: CD₃OD & D₂O Sources->Reaction Catalyst Heterogeneous Catalyst: Pd/PCN Catalyst->Reaction Light Energy Input: Visible Light Light->Reaction Output Output: N-alkyl Deuterated Amine (e.g., -CD₃) Reaction->Output

Key Insights for Method Transfer

When planning to transfer any of these methods to a new laboratory environment, consider these practical aspects:

  • Catalyst Handling and Sourcing: The manganese-based catalyst may require handling in a glovebox, while the PCN photocatalyst might need in-house synthesis. The immobilized catalysts offer easier separation but require validation of their reusability and activity over multiple cycles [3] [1] [2].
  • Equipment Needs: The photocatalytic method specifically requires a photoreactor with appropriate wavelength control. Ensure your lab has this capability or can procure it [2].
  • Process Optimization: For a smooth transfer, it is crucial to closely replicate the reported reaction conditions initially. Key parameters to monitor closely include temperature, reaction time, and the molar ratios of the catalyst and deuterium sources to your substrate.

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dates

Last modified: 04-14-2024

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